Periplocymarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQBDJPMXRDOQ-YUUDFPFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317267 | |
| Record name | Periplocymarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32476-67-8 | |
| Record name | Periplocymarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32476-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Periplocymarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periplocymarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERIPLOCYMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Periplocymarin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocymarin is a potent cardiac glycoside that has garnered significant interest in the scientific community for its diverse pharmacological activities, including potential applications in cancer therapy. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction, isolation, and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Natural Sources of this compound
This compound is primarily isolated from the root bark of plants belonging to the genus Periploca. The most well-documented sources are:
-
Periploca sepium Bunge: Commonly known as the Chinese silk vine, the dried root bark of this plant, referred to as Cortex Periplocae, is a primary source of this compound and other related cardiac glycosides[1][2][3].
-
Periploca graeca L.: This species, also known to contain this compound, is another significant natural source[4].
The concentration of this compound in these plants can be influenced by various factors, including the specific plant part, geographical origin, and environmental conditions.
Quantitative Data on this compound Yield
The yield of this compound from its natural sources can vary. One study reported a specific yield from a pre-purified extract. It is important to note that the yield from the initial raw plant material will likely differ based on the extraction and purification efficiency.
| Natural Source | Plant Part | Extraction Method | Starting Material | Final Yield of this compound | Reference |
| Periploca sepium | Root Bark | Water extraction, ethanol precipitation, liquid-liquid extraction, enzymatic hydrolysis, C18 column chromatography | 10.0 g of n-butyl alcohol extract | 164 mg | [5] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
General Workflow for Isolation and Purification
The overall process for obtaining pure this compound can be summarized in the following workflow:
Detailed Experimental Protocol: An Integrated Approach
The following protocol is a synthesized methodology based on reported techniques for the isolation of this compound.
Step 1: Preparation of Plant Material
-
Obtain the dried root bark of Periploca sepium.
-
Grind the root bark into a coarse powder to increase the surface area for extraction.
Step 2: Solvent Extraction
-
The powdered root bark is extracted with water[5].
-
The aqueous extract is then concentrated under reduced pressure.
-
Add 85% ethanol to the concentrated aqueous extract to precipitate insoluble materials[5].
-
Filter the mixture and concentrate the ethanol solution to remove the ethanol[5].
Step 3: Liquid-Liquid Fractionation
-
The resulting aqueous solution is sequentially extracted with solvents of increasing polarity:
-
Diethyl ether (to remove non-polar compounds)
-
Ethyl acetate (to remove compounds of intermediate polarity)
-
n-Butanol (to enrich cardiac glycosides)[5].
-
-
The n-butanol fraction, which is enriched with this compound and its glycosides, is collected and concentrated.
Step 4: Enzymatic Hydrolysis
-
The dried n-butanol extract is subjected to enzymatic hydrolysis to convert related glycosides into this compound.
-
Dissolve the extract in a citric acid and sodium citrate buffer (pH 5.5)[5].
-
Add helicase (0.6% w/v) to the solution[5].
-
Incubate the mixture at 50°C for 24 hours[5].
-
After incubation, the aqueous residue is extracted with a dichloromethane-methanol mixture[5].
-
The organic phase is washed with water and then concentrated.
Step 5: Column Chromatography
-
The residue from the hydrolyzed extract is subjected to column chromatography for initial purification.
-
A C18 silica gel column is typically used[5].
-
The column is eluted with a gradient of methanol in water, starting with a lower concentration of methanol and gradually increasing it.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
Step 6: Preparative High-Performance Liquid Chromatography (HPLC)
-
Fractions enriched with this compound are pooled, concentrated, and subjected to preparative HPLC for final purification.
-
Column: A reversed-phase C18 column, such as an Agilent ZORBAX SB-C18 or Venusil PLOW-C18, is suitable[1].
-
Mobile Phase: A gradient of acetonitrile in water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is commonly used.
-
Gradient Program (Example):
-
0-10 min: 20-40% Acetonitrile
-
10-30 min: 40-60% Acetonitrile
-
30-40 min: 60-80% Acetonitrile
-
40-45 min: 80-20% Acetonitrile (column wash and re-equilibration)
-
-
Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at a wavelength of around 218 nm is appropriate for cardiac glycosides.
-
Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under vacuum to yield the pure compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.
Inhibition of the PI3K/AKT Signaling Pathway
This compound has been demonstrated to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway[6][7]. This pathway is crucial for cell survival and proliferation.
Inhibition of the JAK2/STAT3 Signaling Pathway
This compound has also been found to alleviate pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway[4][8]. This pathway is involved in cell growth, differentiation, and survival.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. This guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, including the inhibition of key signaling pathways, opens avenues for further research and development of this compound-based therapeutics. The provided protocols and data serve as a valuable resource for scientists working towards harnessing the full potential of this potent cardiac glycoside.
References
- 1. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of this compound from Cortex Periplocae [bio-protocol.org]
- 6. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and synthesis of Periplocymarin
An In-Depth Technical Guide to Periplocymarin: Chemical Structure, Synthesis, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent cardiac glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine for conditions like rheumatoid arthritis.[1][2] Structurally, it is characterized by a steroid core linked to a sugar moiety, a defining feature of cardiac glycosides.[1] this compound is technically a secondary glycoside, derived from the primary glycoside periplocin by the removal of a glucose molecule.[1][3]
Recent research has illuminated its significant pharmacological potential beyond its traditional uses, particularly in oncology and cardiology. It has demonstrated robust anti-cancer activity across various cell lines by inducing apoptosis and cell cycle arrest.[1][4] Furthermore, its cardiotonic effects, mediated by the modulation of ion channels, underscore its potential therapeutic applications.[5] This guide provides a comprehensive overview of this compound's chemical properties, isolation, biological mechanisms, and the experimental protocols used for its evaluation.
Chemical Structure and Properties
This compound is composed of the aglycone periplogenin, which is attached to a D-cymarose (also referred to as D-canadinose) sugar molecule.[1][6] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₈ | [7][8] |
| Molecular Weight | 534.7 g/mol | [7][9] |
| IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [7] |
| CAS Registry Number | 32476-67-8 | [8] |
Below is a diagram representing the 2D chemical structure of this compound.
Synthesis and Isolation
This compound is a natural product, and as such, it is primarily obtained through extraction and purification from plant sources rather than by total chemical synthesis. The most common source is the root bark of Periploca sepium.[4][9]
Isolation from Natural Sources
The general method for obtaining this compound involves bioactivity-guided fractionation.[4] This process begins with the extraction of the dried plant material using solvents of varying polarities, followed by a series of chromatographic steps to isolate the active compounds.
Semi-Synthesis from Periplocin
This compound is a secondary glycoside of periplocin. Periplocin contains an additional glucose unit attached to the cymarose sugar. Therefore, this compound can be produced by the selective hydrolysis (either acidic or enzymatic) of the terminal glucose molecule from periplocin.[1][3]
Biological Activity and Pharmacokinetics
This compound exhibits significant biological activity, primarily as an anti-cancer agent and a cardiotonic compound.
Pharmacokinetic Profile
Studies have shown that this compound possesses favorable pharmacokinetic properties that make it a promising candidate for drug development. It is highly permeable and does not appear to be a substrate for P-glycoprotein (P-gp) efflux, nor does it significantly inhibit major cytochrome P450 enzymes.[9][10]
| Parameter | Value | Cell/System | Source |
| Apparent Permeability (Papp) | > 10 × 10⁻⁶ cm/s | MDCK-II Cells | [10] |
| Effective Permeability (Peff) | > 5.09 × 10⁻⁵ cm/s | Rat Intestine | [10] |
| Net Efflux Ratio (NER) | 0.8 | MDCK-II-MDR1 Cells | [10] |
| CYP450 Inhibition (50 µM) | No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 | Human Liver Microsomes | [9][10] |
Anticancer Activity
This compound demonstrates potent anti-proliferative effects in a range of cancer cell lines.[4] Its primary mechanisms involve the induction of G0/G1 phase cell cycle arrest and the activation of the intrinsic apoptosis pathway.[1][4]
| Cell Line | Cancer Type | Noted Effect | Source |
| HCT 116 & RKO | Colorectal Cancer | Induces G0/G1 arrest & apoptosis via PI3K/AKT pathway impairment | [4][11] |
| PC3 | Prostate Adenocarcinoma | Promotes apoptosis | [4] |
| Various | U937, HCT-8, Bel-7402, BGC823, A549, A2780 | Inhibits proliferation (IC₅₀: 0.02–0.29 mM) | [4] |
Cardiotonic Effects
As a cardiac glycoside, this compound enhances myocardial contractility. It is believed to target the Na⁺-K⁺-ATPase pump in cardiomyocytes. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger, ultimately resulting in a stronger cardiac contraction.[12]
Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
PI3K/AKT Pathway in Cancer
In colorectal cancer cells, this compound has been shown to impair the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound suppresses survival signals, making cancer cells more susceptible to apoptosis.[4]
References
- 1. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. ptglab.com [ptglab.com]
Periplocymarin's Impact on the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocymarin (PPM), a cardiac glycoside extracted from Periploca sepium, has demonstrated significant anti-tumor effects in various cancer models. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its modulation of the p53 signaling pathway. While direct evidence of this compound's interaction with the p53 protein remains to be fully elucidated, compelling data indicates its ability to induce downstream effectors of this critical tumor suppressor pathway, leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts in this promising area.
Introduction
The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of the p53 pathway can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or potentially cancerous cells.[2] Consequently, the p53 signaling network is a prime target for anti-cancer drug development.
This compound (PPM), a natural cardiac glycoside, has emerged as a potent anti-cancer agent.[3] Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines, including colorectal, prostate, and lung cancer.[3][4] A significant body of evidence points towards the induction of apoptosis and cell cycle arrest as the primary mechanisms of its anti-tumor activity.[3] This guide focuses on the molecular mechanisms underlying these effects, particularly as they relate to the p53 signaling pathway.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.
Table 1: Inhibitory Concentration (IC50) of this compound in Colorectal Cancer Cell Lines (24h treatment) [3]
| Cell Line | IC50 (ng/mL) |
| HCT 116 | 35.74 ± 8.20 |
| RKO | 45.60 ± 6.30 |
| HT-29 | 72.49 ± 5.69 |
| SW480 | 112.94 ± 3.12 |
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells (HCT 116 and RKO) after 24h Treatment [3]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase |
| Control | Baseline | Baseline |
| PPM (12.5 ng/mL) | Increased | Decreased |
| PPM (25 ng/mL) | Significantly Increased | Significantly Decreased |
| PPM (50 ng/mL) | Maximally Increased | Maximally Decreased |
| PPM (100 ng/mL) | Increased | Decreased |
Table 3: Modulation of Apoptosis-Related and Cell Cycle Regulatory Proteins by this compound in HCT 116 and RKO cells (24h treatment) [3][4]
| Protein | Effect of this compound Treatment |
| Pro-Apoptotic | |
| Bax | Increased (dose-dependent) |
| Cleaved Caspase-3 | Increased (dose-dependent) |
| Cleaved Caspase-9 | Increased (dose-dependent) |
| Anti-Apoptotic | |
| Bcl-2 | Decreased (dose-dependent) |
| Survivin | Decreased (dose-dependent) |
| Cell Cycle | |
| p21 | Increased (dose-dependent) |
| Cyclin D1 | Decreased |
Experimental Protocols
This section details the methodologies used in the cited studies to investigate the effects of this compound.
Cell Culture and Viability Assay
-
Cell Lines: Human colorectal carcinoma cell lines HCT 116, RKO, HT-29, and SW480.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (CCK-8):
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (0, 12.5, 25, 50, 100 ng/ml) for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]
-
Apoptosis Assays
-
Annexin V-FITC/PI Staining:
-
Treat cells with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.[3]
-
-
TUNEL Staining:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Perform the TUNEL assay according to the manufacturer's instructions, using a commercially available kit.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.[3]
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining:
-
Treat cells with this compound.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]
-
Western Blot Analysis
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p21, Bax, Bcl-2, cleaved caspases, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Signaling Pathways and Experimental Visualizations
This compound's Postulated Effect on the p53 Signaling Pathway
While direct binding or activation of p53 by this compound has not been explicitly demonstrated, the consistent and dose-dependent upregulation of the p53 target gene, p21, strongly suggests an activation of the p53 pathway. The following diagram illustrates the proposed mechanism.
Caption: Postulated mechanism of this compound-induced p53 pathway activation.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a typical experimental workflow to assess the impact of this compound on cancer cells.
Caption: General experimental workflow for studying this compound's anti-cancer effects.
Logical Relationship of this compound's Cellular Effects
This diagram illustrates the logical flow from this compound treatment to the observed cellular outcomes.
Caption: Logical flow of this compound's anti-proliferative effects.
Discussion and Future Directions
The available data strongly supports the role of this compound as a potent inducer of apoptosis and cell cycle arrest in cancer cells. The dose-dependent increase in p21 protein expression is a key finding that links this compound's activity to the p53 signaling pathway.[3] The concomitant increase in the pro-apoptotic protein Bax and decrease in the anti-apoptotic protein Bcl-2 further corroborates the activation of a p53-mediated apoptotic program.[3]
However, a significant gap in the current understanding is the lack of direct evidence for this compound's interaction with the p53 protein itself. Future research should focus on elucidating the upstream events that lead to p21 upregulation. Key questions to be addressed include:
-
Does this compound treatment increase the total protein level of p53? Western blot analysis for total p53 would clarify if the effect is at the level of protein stabilization.
-
Does this compound induce post-translational modifications of p53? Investigating the phosphorylation status of p53 at key activating sites, such as Serine 15, is crucial.
-
Does this compound affect the interaction between p53 and its negative regulator, MDM2? Co-immunoprecipitation or proximity ligation assays could determine if this compound disrupts this inhibitory interaction, leading to p53 stabilization and activation.
-
Is the effect of this compound on apoptosis and cell cycle arrest dependent on p53? Utilizing p53-null or knockdown cancer cell lines would provide definitive evidence for the p53-dependency of this compound's action.
Answering these questions will provide a more complete picture of this compound's mechanism of action and will be instrumental in its further development as a potential anti-cancer therapeutic.
Conclusion
This compound is a promising natural compound with demonstrated anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis is, at least in part, mediated through the p53 signaling pathway, as evidenced by the robust upregulation of p21. While the precise molecular interaction with p53 remains an area for further investigation, the existing data provides a strong rationale for continued research into this compound as a potential lead compound for the development of novel cancer therapies targeting the p53 pathway. This technical guide serves as a comprehensive resource for researchers and drug development professionals to build upon the current knowledge and to design future studies aimed at fully characterizing and harnessing the therapeutic potential of this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]
Unraveling the Synthesis of Periplocymarin: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocymarin is a potent cardiac glycoside isolated from plants of the Periploca genus, notably Periploca sepium. Like other cardenolides, it consists of a steroid aglycone, in this case, periplogenin, and a sugar moiety. While the pharmacological effects of this compound, particularly its anti-cancer properties, have been the subject of considerable research, the intricate details of its natural synthesis have remained less explored. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon transcriptomic data from Periploca sepium and knowledge of cardiac glycoside synthesis in other plant species. Due to the limited direct research on this compound's biosynthetic pathway, this guide presents a putative pathway, offering a robust framework for future investigation.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the C23 cardenolide aglycone, periplogenin, from a steroid precursor, and the subsequent glycosylation of periplogenin to yield this compound.
Formation of the Aglycone (Periplogenin)
The biosynthesis of the periplogenin core is believed to originate from cholesterol, a common precursor for steroid biosynthesis in plants. The pathway likely proceeds through a series of enzymatic modifications, including oxidation, reduction, and hydroxylation, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and reductases. A key step in the formation of the characteristic cis-trans-cis ring fusion of the steroid nucleus is the reduction of progesterone, a reaction catalyzed by progesterone 5β-reductase (P5βR). Transcriptome analysis of Periploca sepium has identified genes encoding for key enzymes in the steroid biosynthesis pathway, lending strong support to this proposed route[1][2][3].
The proposed sequence of reactions is as follows:
-
Cholesterol to Pregnenolone: The pathway is initiated with the side-chain cleavage of cholesterol to form pregnenolone. This reaction is typically catalyzed by a cytochrome P450 enzyme.
-
Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).
-
Progesterone to 5β-Pregnanedione: Progesterone undergoes a crucial stereospecific reduction of the A/B ring junction, catalyzed by progesterone 5β-reductase (P5βR), to form 5β-pregnanedione. The presence of P5βR transcripts in Periploca sepium is a significant piece of evidence for this pathway[1][4][5].
-
Hydroxylation Events: The 5β-pregnanedione backbone is then subjected to a series of hydroxylation reactions at specific positions, which are likely catalyzed by various cytochrome P450 enzymes. For periplogenin, this would involve hydroxylations at the C-3, C-5, and C-14 positions of the steroid nucleus.
-
Formation of the Butenolide Ring: A hallmark of cardenolides is the five-membered unsaturated lactone (butenolide) ring at the C-17 position. The precise mechanism of its formation is not fully elucidated but is thought to involve the condensation of a C2 unit, possibly from acetate, with the C-21 of the pregnane skeleton, followed by cyclization and dehydration.
Glycosylation of Periplogenin
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3-hydroxyl group of the periplogenin aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes transfer a sugar residue, typically from a UDP-activated sugar donor, to the acceptor molecule. While the specific UGT involved in this compound synthesis has not been identified, numerous UGTs responsible for the glycosylation of other cardenolides have been characterized, suggesting a similar mechanism[6][7][8]. The sugar attached to periplogenin to form this compound is a cymarose.
Quantitative Data from Transcriptome Analysis
Direct quantitative data on the flux through the this compound biosynthetic pathway is currently unavailable. However, transcriptome analysis of different tissues of Periploca sepium (leaves, roots, adventitious roots, and calli) provides valuable insights into the expression levels of key genes potentially involved in its biosynthesis. The differential expression of these genes across various tissues can indicate the primary sites of synthesis. The table below summarizes the identified genes and their putative functions in the steroid biosynthesis pathway leading to cardiac glycosides[1][2][3].
| Gene Abbreviation | Putative Enzyme Name | Putative Function in Pathway |
| ACAT | Acetyl-CoA C-acetyltransferase | Early steps of the mevalonate pathway |
| HMGS | Hydroxymethylglutaryl-CoA synthase | Mevalonate pathway |
| HMGR | HMG-CoA reductase | Rate-limiting step of the mevalonate pathway |
| MK | Mevalonate kinase | Mevalonate pathway |
| PMK | Phosphomevalonate kinase | Mevalonate pathway |
| MDD | Diphosphomevalonate decarboxylase | Mevalonate pathway |
| IPPI | Isopentenyl-diphosphate delta-isomerase | Isoprenoid biosynthesis |
| FPS | Farnesyl pyrophosphate synthase | Isoprenoid biosynthesis |
| SS | Squalene synthase | Steroid precursor synthesis |
| SE | Squalene epoxidase | Steroid precursor synthesis |
| CAS | Cycloartenol synthase | Sterol biosynthesis |
| CYP51 | Sterol 14-alpha-demethylase | Sterol biosynthesis |
| 3β-HSD | 3-beta-hydroxysteroid dehydrogenase | Conversion of pregnenolone to progesterone |
| 5β-POR | Progesterone 5-beta-reductase | Cardenolide-specific steroid backbone formation |
| CYP710A | Sterol 22-desaturase | Potential modification of the steroid side chain |
Experimental Protocols
General Experimental Workflow for Gene Discovery in this compound Biosynthesis
The identification of the complete set of genes involved in this compound biosynthesis requires a multi-step approach combining transcriptomics, enzymology, and analytical chemistry.
Detailed Protocol for LC-MS/MS Analysis of this compound
This protocol is adapted from methods used for the analysis of other cardiac glycosides in plant extracts and can be optimized for this compound[9][10][11][12].
1. Sample Preparation: a. Collect fresh leaf or root bark material from Periploca sepium. b. Immediately freeze the tissue in liquid nitrogen and lyophilize to dryness. c. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill. d. Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. e. Add 1.5 mL of 80% methanol (HPLC grade) to the tube. f. Vortex vigorously for 1 minute to ensure thorough mixing. g. Sonicate the mixture for 30 minutes in a water bath sonicator. h. Centrifuge at 13,000 x g for 15 minutes at 4°C. i. Carefully transfer the supernatant to a new 2 mL tube. j. Repeat the extraction process (steps e-i) on the pellet one more time to ensure complete extraction. k. Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator. l. Reconstitute the dried extract in 500 µL of 50% methanol. m. Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. LC-MS/MS Conditions: a. Liquid Chromatography (LC): i. Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. v. Flow Rate: 0.3 mL/min. vi. Column Temperature: 40°C. vii. Injection Volume: 5 µL.
b. Mass Spectrometry (MS): i. Ionization Mode: Positive electrospray ionization (ESI+). ii. MS Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification. iii. MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct. Fragmentation will likely involve the loss of the sugar moiety and subsequent water losses from the aglycone. iv. Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for this compound.
3. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound at a range of concentrations. b. The concentration of this compound in the plant extracts can be determined by comparing the peak area of the analyte to the calibration curve. c. An internal standard (e.g., a structurally similar cardiac glycoside not present in the plant) can be used to improve accuracy and precision.
Conclusion
This technical guide has synthesized the current knowledge to present a putative biosynthetic pathway for this compound. While the complete enzymatic cascade remains to be experimentally validated, the transcriptomic data from Periploca sepium provides a strong foundation for future research. The proposed pathway, along with the outlined experimental workflows and analytical protocols, offers a clear roadmap for researchers to elucidate the precise mechanisms of this compound biosynthesis. A deeper understanding of this pathway will not only be of fundamental scientific interest but could also pave the way for biotechnological production of this and other valuable cardiac glycosides for therapeutic applications.
References
- 1. De novo Sequencing and Transcriptome Analysis Reveal Key Genes Regulating Steroid Metabolism in Leaves, Roots, Adventitious Roots and Calli of Periploca sepium Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | De novo Sequencing and Transcriptome Analysis Reveal Key Genes Regulating Steroid Metabolism in Leaves, Roots, Adventitious Roots and Calli of Periploca sepium Bunge [frontiersin.org]
- 3. De novo Sequencing and Transcriptome Analysis Reveal Key Genes Regulating Steroid Metabolism in Leaves, Roots, Adventitious Roots and Calli of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Initial In-Vitro Cytotoxicity of Periplocymarin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial in-vitro cytotoxic effects of Periplocymarin (PPM), a cardiac glycoside isolated from Periploca sepium. This compound has demonstrated significant potential as an anticancer compound, exhibiting cytotoxic effects across a range of cancer cell lines. This guide details the quantitative data from initial studies, outlines the experimental protocols used to determine its efficacy, and visualizes the key signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
This compound has been shown to inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values from key in-vitro studies are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Assay Used |
| HCT 116 | Colorectal Cancer | 24 h | 35.74 ± 8.20 ng/mL | CCK-8 |
| RKO | Colorectal Cancer | 24 h | 45.60 ± 6.30 ng/mL | CCK-8 |
| HT-29 | Colorectal Cancer | 24 h | 72.49 ± 5.69 ng/mL | CCK-8 |
| SW480 | Colorectal Cancer | 24 h | 112.94 ± 3.12 ng/mL | CCK-8 |
| Various | Various Cancers* | Not Specified | 0.02–0.29 mM | Not Specified |
*Previous studies have also noted inhibitory effects on U937, HCT-8, Bel-7402, BGC823, A549, and A2780 cell lines.[1][2]
Core Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial in-vitro studies of this compound's cytotoxicity.
Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability by measuring the metabolic activity of cells.[1]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well. The plate is then incubated for 24 hours to allow for cell attachment.[1]
-
Compound Preparation and Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted with culture medium to achieve final concentrations (e.g., 12.5, 25, 50, or 100 ng/mL). The final concentration of DMSO is kept below 0.01% to avoid solvent-induced cytotoxicity. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of PPM. Control groups include cells treated with medium containing 0.01% DMSO and untreated cells.[1]
-
Incubation: The treated plates are incubated for specified periods, typically 24 and 48 hours.[1]
-
CCK-8 Reagent Addition: Following incubation, 10 µL of CCK-8 solution is added to each well. The plate is then incubated for an additional 2 hours at 37°C in the dark.[1]
-
Data Acquisition: The absorbance is measured at 450 nm using a spectrophotometer.[1]
-
Calculation: The proliferation rate is calculated using the formula: (As − Ab) / (Ac − Ab), where As is the absorbance of the experimental group, Ac is the negative control, and Ab is the blank control.[1]
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism of this compound's cytotoxic action. It is commonly evaluated using flow cytometry with Annexin V-FITC/PI staining and TUNEL assays.[1][3]
-
Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 ng/mL) for 24 hours.[1][4]
-
Cell Harvesting: After treatment, cells are harvested and washed.
-
Staining: The cell suspension is stained with FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol. This typically involves a 15-minute incubation at room temperature in the dark.[5]
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
Cell Preparation: Cells are treated with this compound as described above.
-
Staining Procedure: The TUNEL assay is performed according to the manufacturer's instructions. This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA.[1]
-
Visualization: Apoptotic cells are visualized using fluorescence microscopy, where they typically exhibit green fluorescence.[1][3][4]
-
Cell Cycle Analysis
This compound has been observed to induce cell cycle arrest, which is analyzed by flow cytometry.[1][2]
-
Cell Treatment and Harvesting: Cells are treated with different concentrations of this compound for 24 hours and then harvested.
-
Fixation: Cells are fixed, typically with ice-cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.[1] this compound treatment has been shown to cause an increased ratio of cells in the G0/G1 phase.[1][3]
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a method such as the BCA Protein Assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, survivin, IRS1, p-PI3K, p-AKT, Cyclin D1, p21).[1][3] This is followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular pathways affected by this compound.
Caption: Workflow for assessing this compound's in-vitro cytotoxicity.
Caption: this compound inhibits the PI3K/AKT pathway, promoting apoptosis.
Caption: this compound induces G0/G1 cell cycle arrest and apoptosis.
Summary of Molecular Mechanisms
Initial in-vitro studies reveal that this compound exerts its cytotoxic effects through multiple mechanisms:
-
Induction of Apoptosis: this compound promotes apoptosis by modulating the expression of key regulatory proteins. It increases the expression of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[1][3]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.[1][3] This is associated with an increase in the expression of the cell cycle inhibitor p21 and a decrease in the expression of Cyclin D1.[1][6][7]
-
Inhibition of PI3K/AKT Pathway: A primary mechanism of action is the impairment of the PI3K/AKT signaling pathway.[1][4] this compound treatment leads to a significant decrease in the expression of IRS1 and the phosphorylation of PI3K and AKT, which are crucial for cell survival and proliferation.[1]
-
Induction of Autophagy: In some cancer cells, such as liver cancer cells, this compound has been shown to synchronously activate both lethal apoptosis and protective autophagy. The initiation of autophagy can counteract the pro-apoptotic effects of the compound, suggesting that combination therapy with an autophagy inhibitor could enhance its therapeutic efficacy.[8]
References
- 1. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual targets of lethal apoptosis and protective autophagy in liver cancer with this compound elicit a limited therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
Periplocymarin's Interaction with Na+-K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocymarin, a cardiac glycoside extracted from plants of the Periploca genus, has garnered significant interest for its potential therapeutic applications, ranging from cardiotonic to anticancer effects.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+-K+-ATPase, an essential transmembrane pump responsible for maintaining electrochemical gradients across the cell membrane. This inhibition triggers a cascade of intracellular events, making the interaction between this compound and Na+-K+-ATPase a critical area of study for drug development.
This technical guide provides an in-depth overview of the interaction between this compound and Na+-K+-ATPase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Interaction: Inhibition of Na+-K+-ATPase
This compound exerts its biological effects by binding to and inhibiting the Na+-K+-ATPase pump. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[2] This elevation of intracellular calcium is the basis for the cardiotonic effects of cardiac glycosides.
Quantitative Data
The following table summarizes the available quantitative data related to this compound's interaction with Na+-K+-ATPase and its biological effects.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Energy | -9.28 kcal/mol | In silico (AutoDock) | Calculated binding energy to Na+-K+-ATPase, suggesting strong interaction. | [2] |
| IC50 (Cytotoxicity) | 35.74 ± 8.20 ng/ml | HCT 116 (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |
| IC50 (Cytotoxicity) | 45.60 ± 6.30 ng/ml | RKO (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |
| IC50 (Cytotoxicity) | 72.49 ± 5.69 ng/ml | HT-29 (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |
| IC50 (Cytotoxicity) | 112.94 ± 3.12 ng/ml | SW480 (colorectal cancer) | Measures the concentration for 50% inhibition of cell viability after 24h. | [3] |
| IC50 (Cytotoxicity) | 0.02–0.29 mM | Various cancer cell lines (U937, HCT-8, Bel-7402, BGC823, A549, and A2780) | General range of inhibitory concentrations for cell proliferation. | [3] |
Signaling Pathways
Recent research has elucidated a specific signaling pathway initiated by the interaction of this compound with the α1 subunit of Na+-K+-ATPase (ATP1A1) in the context of cancer therapy. This pathway ultimately leads to the induction of ferroptosis, a form of programmed cell death.
Caption: this compound-induced ferroptosis signaling pathway.
Pathway Description:
-
Inhibition of Na+-K+-ATPase: this compound binds to the α1 subunit of the Na+-K+-ATPase (ATP1A1) on the cell membrane, inhibiting its pumping activity.
-
Activation of Src: This inhibition leads to the activation of the non-receptor tyrosine kinase, Src.
-
Phosphorylation of YAP/TAZ: Activated Src then phosphorylates the transcriptional co-activators YAP and TAZ.
-
Nuclear Translocation: Phosphorylation of YAP/TAZ promotes their translocation from the cytoplasm into the nucleus.
-
TFRC Transcription: In the nucleus, phosphorylated YAP/TAZ act as transcription factors, binding to the promoter of the Transferrin Receptor (TFRC) gene and increasing its transcription.
-
Induction of Ferroptosis: The resulting increase in TFRC protein expression leads to an iron-dependent form of programmed cell death known as ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with Na+-K+-ATPase.
Na+-K+-ATPase Activity Assay (Phosphate Detection Method)
This assay determines the inhibitory effect of this compound on the enzymatic activity of Na+-K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Workflow Diagram:
Caption: Workflow for Na+-K+-ATPase activity assay.
Detailed Protocol:
-
Enzyme Preparation:
-
Obtain purified Na+-K+-ATPase from a commercial source (e.g., porcine cerebral cortex) or purify from tissue homogenates using established protocols.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).
-
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer containing appropriate concentrations of NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl, pH 7.4).
-
ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.0.
-
This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) to cover a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the prepared this compound dilutions to the test wells. Add solvent alone to the control wells.
-
Add the purified Na+-K+-ATPase to all wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a fixed period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing sodium dodecyl sulfate (SDS) or trichloroacetic acid (TCA)).
-
-
Phosphate Detection:
-
Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).
-
Incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme or ATP).
-
Calculate the percentage of Na+-K+-ATPase inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Src Phosphorylation
This method is used to detect the phosphorylation of Src kinase as a downstream event of this compound-mediated Na+-K+-ATPase inhibition.
Workflow Diagram:
Caption: Workflow for Western blot analysis of Src phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., gastric cancer cells) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Src and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated Src to total Src to determine the change in Src activation upon this compound treatment.
-
Immunofluorescence for YAP/TAZ Nuclear Translocation
This technique is used to visualize the subcellular localization of YAP and TAZ and to determine if this compound induces their translocation to the nucleus.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block the cells with a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific antibody binding.
-
Incubate the cells with a primary antibody against YAP or TAZ.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of YAP/TAZ. The nuclear-to-cytoplasmic fluorescence intensity ratio can be quantified to assess translocation.
-
Conclusion
This compound's interaction with Na+-K+-ATPase is a multifaceted process with significant therapeutic implications. Its potent inhibition of the pump, supported by binding energy calculations, triggers downstream signaling cascades that can be harnessed for various medical applications, including cancer therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound's action and to explore its full therapeutic potential. Future studies focusing on determining the precise inhibitory constants (IC50, Ki) for this compound on different Na+-K+-ATPase isoforms will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]
- 3. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Periplocymarin: Discovery, Historical Context, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocymarin, a cardiac glycoside of the alpha-cardiac glycoside class, has garnered significant scientific interest for its potent biological activities, including cardiotonic and anticancer effects. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanisms of action.
Discovery and Historical Context
This compound is a naturally occurring compound isolated from Periploca sepium, a plant belonging to the Apocynaceae family. The dried root bark of this plant, known as Cortex Periplocae, has a long history of use in traditional Chinese medicine.[1][2] Historically, Cortex Periplocae has been utilized for the treatment of various ailments, most notably rheumatoid arthritis and to strengthen bones and tendons.[1][3][4]
The discovery of this compound is intrinsically linked to the phytochemical investigation of Cortex Periplocae. It was identified as one of the main active components of the plant, alongside its parent compound, periplocin.[5] this compound is a secondary alpha cardiac glycoside, which is formed by the removal of a glucose molecule from periplocin.[5] Its basic chemical structure consists of a steroid core, known as periplogenin, attached to a sugar moiety.[5]
Physicochemical Properties
While detailed physicochemical data from the initial searches is limited, this compound is characterized as a cardiac glycoside with a steroid core and an unsaturated five-membered lactone ring structure, typical of this class of compounds.[5]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its cardiotonic and anticancer properties being the most extensively studied.
Cardiotonic Effects
This compound demonstrates a positive inotropic effect on the heart, meaning it increases the force of myocardial contraction.[6][7] This action is attributed to its ability to inhibit the Na+/K+-ATPase pump in cardiomyocytes.[6][7] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[6][7] The elevated intracellular calcium concentration enhances the contractility of the heart muscle, leading to an increased ejection fraction.[6][7]
A study involving the intravenous administration of this compound (5 mg/kg) in anesthetized mice showed a significant increase in the mean arterial pressure and ejection fraction without altering the heart rate.[6][7]
Table 1: Cardiotonic Effects of this compound
| Parameter Measured | Animal Model | Dosage | Effect | Reference |
| Mean Arterial Pressure | Anesthetized C57BL/6 mice | 5 mg/kg (intravenous) | Immediate increase | [6][7] |
| Ejection Fraction | Anesthetized C57BL/6 mice | 5 mg/kg (intravenous) | Significant increase | [6][7] |
| Heart Rate | Anesthetized C57BL/6 mice | 5 mg/kg (intravenous) | No significant change | [6][7] |
Anticancer Activity
This compound has shown promising anticancer activity, particularly against colorectal cancer cells.[8][9] Its mechanism of action in cancer involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9][10]
Studies have indicated that this compound can modulate key signaling pathways involved in cancer progression, including the PI3K/AKT and p53 signaling pathways.[5][10][11] By impairing the PI3K/AKT pathway, this compound promotes apoptosis in colorectal cancer cells.[10] It has also been shown to induce G0/G1 cell cycle arrest by increasing the expression of the p21 protein, a cyclin-dependent kinase inhibitor.[11][12]
Table 2: In Vitro Anticancer Activity of this compound against Colorectal Cancer Cell Lines
| Cell Line | IC50 (24h) | Reference |
| HCT 116 | 35.74 ± 8.20 ng/ml | [8] |
| RKO | 45.60 ± 6.30 ng/ml | [8] |
| HT-29 | 72.49 ± 5.69 ng/ml | [8] |
| SW480 | 112.94 ± 3.12 ng/ml | [8] |
Table 3: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | Treatment Concentration | Effect on Cell Cycle | Reference |
| HCT 116 | 50 ng/ml | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | [10] |
| RKO | 50 ng/ml | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | [10] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: Cardiotonic mechanism of this compound.
Caption: this compound's induction of apoptosis via the PI3K/AKT pathway.
Caption: this compound's induction of cell cycle arrest via the p53/p21 pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning this compound.
Extraction and Isolation of this compound (General Method)
-
Plant Material: Dried and powdered root bark of Periploca sepium (Cortex Periplocae).
-
Extraction: The powdered plant material is typically extracted with a solvent such as methanol or ethanol using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The active fraction (often the ethyl acetate or n-butanol fraction for cardiac glycosides) is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[13][14][15]
Cell Viability Assay (CCK-8 Assay)
-
Cell Culture: Colorectal cancer cells (e.g., HCT 116, RKO) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 ng/ml) for 24 or 48 hours.[16] A vehicle control (e.g., DMSO) is also included.[16]
-
Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.
-
Staining: Cells are harvested, washed, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Na+/K+-ATPase Inhibition Assay (Generalized Protocol)
-
Enzyme Preparation: A source of Na+/K+-ATPase is required, which can be prepared from tissues with high expression, such as pig gastric microsomes or rabbit kidneys.[17][18]
-
Assay Buffer: An appropriate assay buffer is prepared containing Tris-HCl, MgCl2, KCl, and ATP.[18]
-
Inhibition Assay: The enzyme preparation is pre-incubated with various concentrations of this compound. The reaction is initiated by the addition of ATP.[19]
-
Phosphate Measurement: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green procedure.[18]
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the control (no inhibitor). The IC50 value can then be determined.
Conclusion
This compound, a cardiac glycoside from the traditional medicinal plant Periploca sepium, demonstrates significant potential as a therapeutic agent. Its well-characterized cardiotonic effects, mediated through the inhibition of Na+/K+-ATPase, and its promising anticancer activities, involving the modulation of critical signaling pathways like PI3K/AKT and p53, make it a compelling candidate for further drug development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this natural compound. Further investigation into its pharmacokinetics, in vivo efficacy in various disease models, and safety profile is warranted to advance this compound towards clinical applications.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Periplosides Extract from Cortex periplocae Improve Collagen Antibody-Induced Arthritis by Regulating Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]
- 7. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]
- 9. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajpp.in [ajpp.in]
Methodological & Application
Application Notes and Protocols for the Quantification of Periplocymarin using High-Performance Liquid Chromatography (HPLC)
Introduction
Periplocymarin is a cardiac glycoside that has garnered significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The described methodology is based on established principles for the analysis of cardiac glycosides.
Principle
The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) is employed for the separation. The quantification is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits significant absorption, typically around 220 nm for cardiac glycosides. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a this compound reference standard.
Experimental Protocols
1. Sample Preparation
The sample preparation protocol will vary depending on the matrix. Below are general guidelines for plant extracts and plasma samples.
1.1. Plant Material (e.g., from Periploca sepium)
-
Extraction:
-
Weigh accurately about 1.0 g of the dried and powdered plant material.
-
Transfer to a suitable flask and add 25 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL) for HPLC analysis.
-
-
Purification (Optional, if matrix interference is high):
-
The reconstituted extract can be further purified using Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute this compound with a higher concentration of the organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Final Preparation:
-
Filter the final reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
1.2. Plasma Samples
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add 1 mL of ethyl acetate.[1]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Final Preparation:
-
Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient program is as follows:
Time (min) %A %B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
3. Standard Solution Preparation
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Data Analysis and Quantification
-
Inject the standard solutions and the prepared samples into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Periplocymrimin in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: Chromatographic and Method Validation Parameters for this compound Quantification
The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification, based on typical values for cardiac glycoside analysis.
| Parameter | Specification |
| Chromatography | |
| Retention Time (approx.) | 15 - 20 min (dependent on the exact gradient and column) |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Method Validation | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (A lower limit of quantification of 1 ng/mL has been reported for UPLC-MS/MS methods[1]) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of components in HPLC analysis.
References
Standardized Cell Culture Assays for Periplocymarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for standardized cell culture assays to evaluate the biological activity of Periplocymarin, a cardiac glycoside with potent anti-cancer properties. The following sections offer step-by-step instructions for assessing cell viability, apoptosis, and cell cycle distribution, as well as the underlying signaling pathways affected by this compound treatment.
Overview of this compound's Biological Activity
This compound is a natural compound isolated from Periploca sepium that has demonstrated significant anti-tumor effects in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[1] Key signaling pathways modulated by this compound include the PI3K/AKT and JAK2/STAT3 pathways.[1][2] Additionally, as a cardiac glycoside, it is known to target the Na+/K+-ATPase pump.[3]
Cell Viability and Cytotoxicity Assays
To determine the cytotoxic effects of this compound on cancer cells, the Cell Counting Kit-8 (CCK-8) assay is a reliable and sensitive method. This colorimetric assay measures the activity of dehydrogenases in viable cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HCT 116 | Colorectal Carcinoma | 35.74 ± 8.20 |
| RKO | Colorectal Carcinoma | 45.60 ± 6.30 |
| HT-29 | Colorectal Adenocarcinoma | 72.49 ± 5.69 |
| SW480 | Colorectal Adenocarcinoma | 112.94 ± 3.12 |
| PC3 | Prostate Adenocarcinoma | - |
| U937 | Histiocytic Lymphoma | - |
| HCT-8 | Ileocecal Adenocarcinoma | - |
| Bel-7402 | Hepatocellular Carcinoma | - |
| BGC823 | Gastric Carcinoma | - |
| A549 | Lung Carcinoma | - |
| A2780 | Ovarian Carcinoma | - |
| Note: IC50 values for PC3 and other cell lines are reported in the range of 0.02–0.29 mM.[1] Further dose-response experiments are recommended to establish precise IC50 values in ng/mL. |
Protocol 1: CCK-8 Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (PPM), dissolved in DMSO and diluted in culture medium to desired concentrations
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 ng/mL) for 24 or 48 hours.[1] Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[4][5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[4][5]
-
Calculate the cell viability rate using the following formula: Cell Viability (%) = (As - Ab) / (Ac - Ab) × 100 Where As is the absorbance of the experimental group, Ac is the absorbance of the negative control group, and Ab is the absorbance of the blank group.[1]
Workflow for CCK-8 Assay
References
Application of Periplocymarin in Treating Colorectal Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocymarin (PPM), a cardiac glycoside extracted from the dry root of Periploca sepium, has emerged as a promising natural compound with potent anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the context of colorectal cancer (CRC). The information compiled herein is based on published scientific literature and aims to facilitate further research and development of this compound as a potential therapeutic agent against CRC.
Mechanism of Action
The primary mechanism by which this compound exerts its anti-cancer effects on colorectal cancer cells is through the impairment of the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for tumor cell proliferation, survival, and growth. This compound has been shown to downregulate the expression of Insulin Receptor Substrate 1 (IRS1), leading to a reduction in the phosphorylation of PI3K and AKT. This disruption of the PI3K/AKT pathway subsequently triggers a cascade of events that culminate in apoptosis and cell cycle arrest in colorectal cancer cells.[1]
Secondary mechanisms of action for cardiac glycosides like this compound include the inhibition of the Na+/K+-ATPase pump and the induction of autophagy.[3][4][5] Inhibition of Na+/K+-ATPase can lead to increased intracellular calcium levels, which can trigger apoptotic pathways.[5] The interplay between autophagy and apoptosis in cancer cells treated with cardiac glycosides is complex; autophagy can initially be a protective mechanism for the cancer cells, but excessive autophagy can also lead to cell death.[3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound against Colorectal Cancer Cell Lines
| Cell Line | IC50 (ng/mL) at 24h | Key Findings | Reference |
| HCT 116 | 35.74 ± 8.20 | Inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest. | [1] |
| RKO | 45.60 ± 6.30 | Inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest. | [1] |
| HT-29 | 72.49 ± 5.69 | Dose and time-dependent inhibition of cell viability. | [1] |
| SW480 | 112.94 ± 3.12 | Dose and time-dependent inhibition of cell viability. | [1] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Colorectal Cancer Cells (HCT 116 and RKO)
| Parameter | Treatment Concentration (ng/mL) | Observation | Reference |
| Apoptosis | 0, 12.5, 25, 50, 100 | Dose-dependent increase in the apoptotic ratio. | [1] |
| Cell Cycle | 0, 12.5, 25, 50, 100 | Dose-dependent increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase. | [1][6] |
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest.
References
- 1. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Periplocymarin in Murine Models of Heart Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periplocymarin is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of heart failure and atrial fibrillation.[1][2] Like other cardiac glycosides such as digoxin, this compound's primary mechanism involves the inhibition of the Na+/K+-ATPase enzyme, leading to beneficial effects on cardiac contractility.[2][3] Recent studies have highlighted its potential in various murine models of cardiac disease, including doxorubicin-induced cardiotoxicity, isoproterenol-induced fibrosis, and pressure-overload hypertrophy.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for researchers aiming to investigate the therapeutic potential of this compound in preclinical murine models of heart failure.
Mechanism of Action
This compound exerts its cardiotonic effects through multiple signaling pathways. The primary and most well-understood mechanism is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3][7]
-
Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump on the cardiomyocyte membrane.[7] This inhibition leads to an increase in the intracellular sodium concentration.[1]
-
Increased Intracellular Calcium: The elevated intracellular sodium alters the electrochemical gradient, causing the Na+/Ca2+ exchanger to work in reverse, which decreases the extrusion of calcium ions (Ca2+) and increases their influx.[1]
-
Enhanced Contractility: The resulting increase in intracellular Ca2+ concentration enhances the storage of Ca2+ in the sarcoplasmic reticulum.[3] This leads to a greater release of Ca2+ during each action potential, which strengthens myocardial contractility (positive inotropic effect).[1][3]
Beyond this primary pathway, research suggests this compound may also alleviate pathological cardiac remodeling by:
-
Inhibiting the JAK2/STAT3 Signaling Pathway: In a mouse model of transverse aortic constriction (TAC), this compound was shown to reverse cardiac hypertrophy by inhibiting the activation of the JAK2/STAT3 pathway.[5][8]
-
Attenuating Myocardial Fibrosis: In an isoproterenol-induced model, this compound reduced the excessive deposition of the extracellular matrix and suppressed the expression of fibrosis-related genes.[6]
-
Preventing Ceramide Accumulation: In a doxorubicin-induced heart failure model, this compound administration improved cardiac function and suppressed the accumulation of ceramides, which are bioactive lipids involved in cardiomyocyte apoptosis.[4][9]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key cardiac parameters in different murine models of heart failure.
Table 1: Effect of this compound on Doxorubicin (DOX)-Induced Cardiotoxicity [4]
| Parameter | Control Group | DOX Group | DOX + this compound Group |
| Ejection Fraction (EF%) | 75.3 ± 3.5 | 48.2 ± 4.1 | 69.8 ± 5.2 |
| Fractional Shortening (FS%) | 45.1 ± 2.8 | 25.6 ± 3.3 | 40.7 ± 4.6 |
| LVAW;d (mm) | 0.85 ± 0.04 | 0.61 ± 0.03 | 0.79 ± 0.05 |
| LVPW;d (mm) | 0.83 ± 0.05 | 0.63 ± 0.04 | 0.78 ± 0.06 |
| LVAW;d: Left Ventricular Anterior Wall thickness, diastole; LVPW;d: Left Ventricular Posterior Wall thickness, diastole. |
Table 2: Effect of this compound on Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy [5]
| Parameter | Sham Group | TAC Group | TAC + this compound Group |
| HW/BW (mg/g) | 4.1 ± 0.2 | 6.8 ± 0.4 | 5.2 ± 0.3 |
| HW/TL (mg/mm) | 5.9 ± 0.3 | 9.7 ± 0.6 | 7.5 ± 0.5 |
| LVEF (%) | 78.5 ± 2.1 | 55.3 ± 3.4 | 70.1 ± 2.8 |
| LVFS (%) | 48.2 ± 1.9 | 29.8 ± 2.5 | 41.5 ± 2.2 |
| HW/BW: Heart Weight to Body Weight ratio; HW/TL: Heart Weight to Tibial Length ratio. |
Table 3: Effect of this compound on Isoproterenol (ISO)-Induced Myocardial Fibrosis [6]
| Parameter | Control Group | ISO Group | ISO + this compound Group |
| E/A Ratio | 1.8 ± 0.1 | 1.1 ± 0.2 | 1.6 ± 0.1 |
| Collagen I (relative expression) | Baseline | Increased | Reduced vs. ISO |
| Collagen III (relative expression) | Baseline | Increased | Reduced vs. ISO |
| α-SMA (relative expression) | Baseline | Increased | Reduced vs. ISO |
| E/A Ratio: Early-to-atrial wave ratio, a measure of diastolic function. α-SMA: Alpha-smooth muscle actin. |
Experimental Workflow
A typical experimental workflow for evaluating this compound in a murine heart failure model involves several key stages, from induction of the disease to final endpoint analysis.
Detailed Experimental Protocols
Protocol 1: Induction of Heart Failure in Murine Models
Researchers can choose from several established models to induce heart failure. The choice depends on the specific aspect of heart failure pathophysiology being investigated.
A. Transverse Aortic Constriction (TAC) for Pressure-Overload Failure [10][11]
-
Animals: Use male C57BL/6J mice, 8-10 weeks old.
-
Anesthesia: Anesthetize the mouse with isoflurane (1.5-2% for maintenance).
-
Surgical Procedure:
-
Place the mouse in a supine position and perform a midline sternotomy to expose the aortic arch.
-
Carefully isolate the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Pass a 6-0 silk suture underneath the aorta.
-
Place a 27-gauge needle adjacent to the aorta.
-
Tightly tie the suture around both the aorta and the needle.
-
Promptly remove the needle to create a constriction of a defined diameter.
-
Close the chest and skin with appropriate sutures.
-
For sham-operated controls, perform the same procedure but remove the suture without tying.
-
-
Post-operative Care: Administer analgesics (e.g., Carprofen, 5 mg/kg, s.c.) and monitor the animal's recovery. Heart failure typically develops over 4-8 weeks.[12]
B. Isoproterenol (ISO) for Beta-Adrenergic Overstimulation-Induced Fibrosis & Hypertrophy [13][14]
-
Animals: Use male C57BL/6 mice, 9-12 weeks old.
-
Pump Preparation:
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
-
Duration: The model develops over 1-4 weeks, leading to cardiac fibrosis and hypertrophy.[14]
C. Doxorubicin (DOX) for Chemotherapy-Induced Cardiotoxicity [4]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Dosing Regimen: Administer Doxorubicin via intraperitoneal (IP) injection. A common cumulative dose is 15-20 mg/kg, often given in multiple lower doses (e.g., 5 mg/kg once a week for 3-4 weeks) to reduce acute toxicity.
-
Control: The control group receives IP injections of sterile saline on the same schedule.
-
Development: Cardiac dysfunction, characterized by reduced ejection fraction and apoptosis, is typically evident 1-2 weeks after the final dose.[4]
Protocol 2: Administration of this compound
This compound can be administered through various routes, with intraperitoneal injection being common in published studies.
-
Preparation: Dissolve this compound in a suitable vehicle. A common vehicle is saline containing a small percentage of DMSO and Tween 80 to aid solubility. Ensure the final concentration of DMSO is non-toxic.
-
Dosage: Based on existing literature, a dose of 5 mg/kg/day has been shown to be effective in mitigating ISO-induced myocardial fibrosis.[6] Dose-response studies may be necessary to determine the optimal dose for other models.
-
Administration (Intraperitoneal Injection): [16][17]
-
Restrain the mouse securely.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[16]
-
Insert a 25-27 gauge needle at a 30-40° angle with the bevel up.
-
Aspirate gently to ensure the needle has not entered the bladder or an intestine.
-
Inject the calculated volume (typically not exceeding 10 ml/kg).[17]
-
-
Frequency: Administer daily or as determined by the experimental design, starting either before (pre-treatment) or after the induction of heart failure.
Protocol 3: Assessment of Cardiac Function (Echocardiography) [18][19]
Echocardiography is a non-invasive method to longitudinally assess cardiac function in mice.[18][20]
-
Preparation: Anesthetize the mouse with a low dose of isoflurane (1-1.5%) to minimize cardiac depression.[13] Maintain body temperature using a heating pad. Remove chest fur with a depilatory cream for better probe contact.
-
Imaging:
-
Measurements (M-Mode): From the PSAX view at the level of the papillary muscles, acquire an M-mode tracing.
-
Measure the left ventricular internal diameter during diastole (LVID;d) and systole (LVID;s).
-
Measure the left ventricular anterior and posterior wall thickness during diastole (LVAW;d, LVPW;d).
-
-
Calculations: Use the measured dimensions to calculate key functional parameters:
-
Fractional Shortening (FS%): [(LVID;d - LVID;s) / LVID;d] x 100
-
Ejection Fraction (EF%): [((LVID;d)³ - (LVID;s)³) / (LVID;d)³] x 100 (using the Teichholz formula or similar)
-
-
Doppler Imaging: Use pulsed-wave Doppler at the mitral valve inflow to assess diastolic function by measuring the E/A ratio.
Protocol 4: Histological Analysis of Cardiac Fibrosis [22][23]
Histological staining is the gold standard for visualizing and quantifying cardiac fibrosis.
-
Tissue Harvesting: At the experimental endpoint, euthanize the mice and excise the hearts.
-
Fixation: Arrest the hearts in diastole by perfusing with a potassium chloride solution. Fix the heart tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Sectioning: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 4-5 µm thick sections.
-
Staining:
-
Masson's Trichrome Stain: This stain differentiates collagen from muscle tissue. Collagen fibers will stain blue, nuclei will stain black, and myocardium will stain red.[6]
-
Picrosirius Red Stain: This stain is more specific for collagen and, when viewed under polarized light, can distinguish between different collagen types. Collagen fibers will appear bright red or yellow against a dark background.[24]
-
-
Quantification:
-
Capture digital images of the stained heart sections at a consistent magnification.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.
-
Calculate the fibrosis percentage as: (Total Collagen-Stained Area / Total Tissue Area) x 100. Analyze multiple fields of view per heart to ensure representative sampling.
-
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]
- 4. This compound Alleviates Doxorubicin-Induced Heart Failure and Excessive Accumulation of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against myocardial fibrosis induced by β-adrenergic activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Alleviates Doxorubicin-Induced Heart Failure and Excessive Accumulation of Ceramides [frontiersin.org]
- 10. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. mdpi.com [mdpi.com]
- 19. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analyzing left ventricular function in mice with Doppler echocardiography | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. jitc.bmj.com [jitc.bmj.com]
Revolutionizing Periplocymarin Delivery: Prodrug Strategies for Enhanced Bioavailability
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periplocymarin, a potent cardiac glycoside extracted from plants of the Periploca genus, has garnered significant interest for its therapeutic potential, particularly in oncology.[1][2] However, its clinical translation is hampered by significant challenges, including cardiotoxicity and rapid metabolism, which contribute to a narrow therapeutic index and likely poor oral bioavailability.[3][4] While studies indicate that this compound is highly permeable, its susceptibility to rapid metabolism necessitates innovative formulation strategies to enhance its systemic exposure and therapeutic efficacy.[1][5]
This document provides detailed application notes and protocols for the design and evaluation of this compound prodrugs. The primary objective of these strategies is to transiently modify the molecular structure of this compound to improve its pharmacokinetic profile. Two primary techniques are explored: esterification with fatty acids to increase lipophilicity and facilitate formulation in lipid-based delivery systems, and acetylation to mask polar hydroxyl groups.
Prodrug Strategies for this compound
The fundamental principle of a prodrug is to chemically modify a bioactive compound into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes. For this compound, the hydroxyl groups on the steroid core and the sugar moiety are prime targets for chemical modification.
Fatty Acid Esterification
Creating an ester linkage between this compound and a fatty acid, such as linoleic acid, can significantly increase the lipophilicity of the molecule. This modification offers several advantages:
-
Enhanced Membrane Permeability: Increased lipophilicity can improve passive diffusion across the intestinal membrane.
-
Protection from Metabolism: The ester bond can shield the molecule from premature metabolism by first-pass enzymes.
-
Suitability for Lipid-Based Formulations: The lipophilic nature of the prodrug makes it an excellent candidate for incorporation into lipid-based delivery systems like liposomes, which can further protect the drug from degradation and control its release.
A notable example is the synthesis of a this compound-linoleic acid conjugate, which has been successfully formulated into PEGylated liposomes, demonstrating improved cellular uptake and bioavailability.[3][4]
Acetylation
Acetylation is a common and straightforward method to mask polar hydroxyl groups, thereby increasing a molecule's lipophilicity and potentially its ability to cross biological membranes. This strategy has been successfully applied to other cardiac glycosides, such as the development of penta-acetyl-gitoxin, to improve enteral absorption. By acetylating the hydroxyl groups of this compound, it is hypothesized that its oral absorption can be similarly enhanced.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical properties of this compound and its prodrugs, along with pharmacokinetic data from preclinical studies.
Table 1: Physicochemical Properties of this compound and Prodrug Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| This compound | C30H46O8 | 534.69 | Soluble in DMSO |
| This compound-Linoleic Acid Ester (Predicted) | C48H76O9 | 805.12 | Predicted to be highly soluble in lipids and organic solvents |
| Acetyl-Periplocymarin (Predicted) | C32H48O9 | 576.72 | Predicted to have increased solubility in organic solvents compared to this compound |
Table 2: Pharmacokinetic Parameters of this compound and a Prodrug Formulation in Rats (Intravenous Administration)
| Formulation | Cmax (µg/mL) | AUC (0-t) (µg/mL*h) | t1/2 (h) |
| This compound (PPM) Solution | 1.85 ± 0.21 | 1.32 ± 0.15 | 0.89 ± 0.11 |
| This compound-Linoleic Acid Self-Assembling Nano-Prodrug (PL-SNP) | 1.23 ± 0.14 | 1.05 ± 0.12 | 0.45 ± 0.05 |
| This compound-Linoleic Acid PEGylated Liposome (PL-Lip) | 0.98 ± 0.11 | 2.58 ± 0.30 | 1.55 ± 0.18 |
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of this compound prodrugs.
Protocol 1: Synthesis of this compound-Linoleic Acid Ester Prodrug
This protocol is based on the direct esterification method.
Materials:
-
This compound
-
Linoleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1 equivalent) and linoleic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound-linoleic acid ester.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Formulation of this compound-Linoleic Acid Prodrug in PEGylated Liposomes
This protocol is based on the thin-film hydration method.[3]
Materials:
-
This compound-linoleic acid prodrug
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the this compound-linoleic acid prodrug, DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 for DSPC:Cholesterol:DSPE-PEG2000, with the prodrug incorporated at a desired concentration.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Characterize the resulting PEGylated liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Evaluation of this compound Prodrugs
This protocol uses a dialysis method to assess the release of this compound from the liposomal formulation.
Materials:
-
Prodrug-loaded liposomes
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH)
-
Esterase solution (e.g., porcine liver esterase)
Procedure:
-
Place a known concentration of the prodrug-loaded liposome suspension into a dialysis bag.
-
Place the sealed dialysis bag into a larger vessel containing release medium (PBS at pH 7.4 or 5.5, with or without esterase).
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of the released prodrug and parent drug (this compound) in the aliquots using a validated HPLC method.
This protocol determines the cytotoxicity of the prodrugs against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, RKO for colorectal cancer)[6]
-
Cell culture medium and supplements
-
This compound, prodrugs, and prodrug-loaded liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the prodrug, and the liposomal formulation for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of this compound prodrugs.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Divide the rats into groups for intravenous (IV) and oral (PO) administration.
-
For the IV group, administer the test compound (e.g., this compound solution or prodrug formulation) via the tail vein at a specific dose.
-
For the PO group, administer the test compound via oral gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract the drug from the plasma samples and analyze the concentration of this compound and/or the prodrug using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Signaling Pathway: Mechanism of Action of Cardiac Glycosides
Figure 1. Signaling pathway of this compound via Na+/K+-ATPase inhibition.
Experimental Workflow: Prodrug Synthesis and Evaluation
Figure 2. General workflow for this compound prodrug development.
Conclusion
The development of this compound prodrugs through techniques such as fatty acid esterification and acetylation presents a promising avenue to overcome the challenges of cardiotoxicity and rapid metabolism. When combined with advanced drug delivery systems like PEGylated liposomes, these prodrugs have the potential to significantly enhance the bioavailability and therapeutic index of this compound. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel this compound prodrugs, ultimately facilitating their translation into effective clinical candidates.
References
- 1. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 32476-67-8 | this compound [phytopurify.com]
- 3. Improving cellular uptake and bioavailability of this compound-linoleic acid prodrug by combining PEGylated liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving cellular uptake and bioavailability of this compound-linoleic acid prodrug by combining PEGylated liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Experimental Design of Periplocymarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocymarin is a naturally occurring cardiac glycoside isolated from plants of the Periploca genus.[1][2] Traditionally used in some folk medicines, it is now gaining scientific interest for its potent biological activities. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, leading to its cardiotonic effects.[1][3][4][5] Beyond its effects on the heart, recent research has highlighted this compound's significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][6][7]
These dual activities position this compound as a compelling candidate for drug development, potentially for both cardiovascular conditions and oncology. However, the therapeutic window for cardiac glycosides is typically narrow, necessitating carefully designed in-vivo studies to evaluate efficacy, toxicity, and pharmacokinetics. These application notes provide detailed protocols for the preclinical in-vivo evaluation of this compound.
Mechanism of Action
This compound exerts its effects through two primary, interconnected pathways:
-
Cardiotonic Effects: The principal mechanism is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium concentration enhances myocardial contractility, producing a positive inotropic effect.[1][3][4][5]
-
Anti-Cancer Effects: In cancer cells, the disruption of ion homeostasis by Na+/K+-ATPase inhibition triggers several downstream signaling cascades. This compound has been shown to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways, including the PI3K/AKT, p53, and retinoblastoma (Rb) pathways.[2][6][8][9][10] This leads to the activation of caspases and cell cycle inhibitors like p21, ultimately resulting in cancer cell death.[2][6]
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-cancer activity.
Experimental Protocols
A. In-Vivo Efficacy: Cardiotonic Effects
Objective: To evaluate the positive inotropic and pressor effects of this compound in a rodent model.
Animal Model: C57BL/6 mice, male, 8-10 weeks old.[1][3]
Experimental Groups:
-
Group 1: Vehicle Control (e.g., Saline with 5% DMSO)
-
Group 2: this compound (e.g., 5 mg/kg)[1]
-
Group 3: Positive Control (e.g., Digoxin, 5 mg/kg)[1]
Protocol:
-
Animal Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine) to maintain a surgical plane of anesthesia.
-
Surgical Preparation: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. Perform a midline cervical incision to expose the external jugular vein for cannulation to allow for intravenous drug administration.
-
Drug Administration: Administer a single bolus of the test article (Vehicle, this compound, or Digoxin) intravenously via the cannulated jugular vein.[1][3]
-
Hemodynamic Monitoring: Continuously monitor Mean Arterial Pressure (MAP) via a carotid artery catheter connected to a pressure transducer.
-
Echocardiography: Perform echocardiography before and after drug administration to assess cardiac function.[1][11]
-
Place the mouse on a heated platform with integrated ECG electrodes.
-
Use a high-frequency ultrasound system with a linear transducer.
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters: Ejection Fraction (EF%), Fractional Shortening (FS%), Left Ventricular Posterior Wall thickness (LVPW), Left Ventricular Anterior Wall thickness (LVAW), and Left Ventricular (LV) mass.[11][12][13][14][15]
-
Data Presentation:
| Group | Dose (mg/kg) | Change in MAP (mmHg) | EF (%) Pre-treatment | EF (%) Post-treatment | FS (%) Pre-treatment | FS (%) Post-treatment |
| Vehicle | - | |||||
| This compound | 5 | |||||
| Digoxin | 5 |
B. In-Vivo Efficacy: Anti-Cancer Effects (Xenograft Model)
Objective: To determine the efficacy of this compound in inhibiting tumor growth in a subcutaneous xenograft mouse model.
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), male or female, 6-8 weeks old.[6][8][16]
Cell Line: Human colorectal carcinoma cells HCT 116.[6]
Experimental Workflow:
Protocol:
-
Cell Culture: Culture HCT 116 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.[17]
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[16][17][18][19]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or IV injection) at the predetermined dose and schedule.
-
Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the predetermined maximum size or at the end of the treatment period. Excise tumors, weigh them, and divide them for histological analysis and western blotting.[20][21][22][23]
-
Apoptosis Detection (TUNEL Assay): Fix a portion of the tumor in 4% paraformaldehyde, embed in paraffin, and section. Perform TUNEL staining on tissue sections according to a standard protocol to detect apoptotic cells.[24][25][26][27][28]
-
Western Blot Analysis: Homogenize a portion of the tumor in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin).[10][29][30][31]
Data Presentation:
| Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition | % TUNEL Positive Cells | p-AKT/Total AKT Ratio (Fold Change) |
| Vehicle | - | N/A | 1.0 | |||
| This compound | X | |||||
| 5-FU | Y |
C. In-Vivo Acute Toxicity Study
Objective: To determine the acute oral toxicity of this compound.
Guidelines: OECD Test Guideline 423 (Acute Toxic Class Method).[2][6][11]
Animal Model: Wistar rats, female, 8-12 weeks old.
Protocol:
-
Animal Preparation: Fast animals overnight prior to dosing.
-
Dosing: Administer this compound by oral gavage in a stepwise procedure starting with a dose of 300 mg/kg (or a lower dose if toxicity is expected). Use three animals per step.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity and any mortalities.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Histopathology: Collect major organs (heart, liver, spleen, lungs, kidneys) and any tissues with gross lesions, fix in 10% neutral buffered formalin, and process for histopathological examination.[8][32][33][34][35][36]
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs of Toxicity | Gross Necropsy Findings | Histopathological Findings (Heart, Liver, Kidney) |
| 300 | 3 | ||||
| 2000 (if applicable) | 3 |
D. In-Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Animal Model: Sprague-Dawley rats, male, with jugular vein cannulas.
Protocol:
-
Animal Preparation: Fast rats overnight before dosing.
-
Drug Administration:
-
IV Group: Administer this compound as an IV bolus via the jugular vein cannula.
-
Oral Group: Administer this compound by oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.[37][38][39][40][41]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[42]
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using appropriate software.
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration | Oral Administration |
|---|---|---|
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ng·h/mL) | ||
| AUC(0-inf) (ng·h/mL) | ||
| t1/2 (h) |
| Bioavailability (%) | N/A | |
Table 2: Tissue Distribution of this compound in Rats (at selected time points)
| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 4h | Concentration (ng/g) at 24h |
|---|---|---|---|
| Heart | |||
| Liver | |||
| Kidney | |||
| Lung | |||
| Spleen |
| Brain | | | |
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. research.fsu.edu [research.fsu.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 13. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. LLC cells tumor xenograft model [protocols.io]
- 20. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]
- 21. A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tissue collection [protocols.io]
- 23. surgery.pitt.edu [surgery.pitt.edu]
- 24. researchgate.net [researchgate.net]
- 25. Video: The TUNEL Assay [jove.com]
- 26. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 27. Apoptosis TUNEL Staining Protocol | Sino Biological [sinobiological.com]
- 28. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 31. Western Blot protocol [slack.protocols.io:8443]
- 32. pubcompare.ai [pubcompare.ai]
- 33. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 34. arppress.org [arppress.org]
- 35. Histology, Heart - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. neoteryx.com [neoteryx.com]
- 39. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 40. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 41. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 42. revvity.co.jp [revvity.co.jp]
Application Notes and Protocols: Periplocymarin for Studying Calcium Influx in Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periplocymarin, a cardiac glycoside extracted from Periplocae Cortex, has emerged as a valuable tool for investigating calcium dynamics in cardiomyocytes.[1][2][3] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining electrochemical gradients across the cell membrane.[4][5][6] This inhibition leads to a cascade of events culminating in an increased intracellular calcium concentration ([Ca2+]i), making this compound a potent positive inotropic agent.[1][7] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying calcium influx in cardiomyocytes.
Mechanism of Action
This compound exerts its effects on cardiomyocytes by binding to and inhibiting the α-subunit of the Na+/K+-ATPase.[1][6] This inhibition disrupts the normal extrusion of intracellular sodium (Na+), leading to its accumulation within the cardiomyocyte.[4][7] The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), a sarcolemmal protein that typically expels calcium (Ca2+) from the cell in exchange for Na+ influx.[4][7] With a reduced Na+ gradient, the forward mode of the NCX is inhibited, decreasing Ca2+ efflux and leading to an increase in intracellular Ca2+ levels.[4] This elevation in cytosolic Ca2+ enhances the Ca2+ load of the sarcoplasmic reticulum (SR), resulting in greater Ca2+ release during subsequent action potentials and, consequently, increased myocardial contractility.[4][5]
Data Presentation
The following table summarizes key quantitative data related to the effects of this compound on cardiomyocytes.
| Parameter | Value | Cell/System Type | Reference |
| In Vivo Dosage | 5 mg/kg | C57BL/6 mice | [1][3] |
| In Vitro Concentration | 10 µM | Neonatal Rat Ventricular Myocytes (NRVMs) | [8] |
| Binding Energy (Na+/K+-ATPase α-1 subunit) | -9.28 kcal/mol | Molecular Docking | [1] |
| IC50 (Cytotoxicity) | 84.74 µM | H9c2 cells | [9] |
| Effect on Ejection Fraction | Significant Increase | C57BL/6 mice | [1][3] |
| Effect on Intracellular Ca2+ | Transient Increase | Neonatal Rat Ventricular Myocytes (NRVMs) | [1][3] |
Signaling Pathway
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation and culture of primary cardiomyocytes from neonatal rats, a common in vitro model for studying cardiac physiology.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.125%)
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll gradient (optional, for purification)
-
Culture dishes coated with Matrigel or fibronectin
Procedure:
-
Euthanize neonatal rat pups according to approved animal protocols.
-
Sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of trypsin and collagenase II at 37°C with gentle agitation. Perform multiple digestion steps, collecting the supernatant each time.
-
Neutralize the enzymatic digestion by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in culture medium. For higher purity, a Percoll gradient centrifugation can be performed to separate cardiomyocytes from fibroblasts.
-
Plate the cardiomyocytes on coated culture dishes. Allow the cells to attach and start contracting, typically within 24-48 hours.
Protocol 2: Measurement of Intracellular Calcium Influx using Fluo-4 AM
This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium in response to this compound.
Materials:
-
Cultured NRVMs (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Tyrode's solution (with and without Ca2+)
-
Fluo-4 AM
-
Pluronic F-127
-
Confocal or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Culture NRVMs on glass-bottom dishes suitable for microscopy.
-
Prepare a Fluo-4 AM loading solution by diluting the stock in Tyrode's solution containing Pluronic F-127. A typical final concentration for Fluo-4 AM is 5-10 µM.
-
Wash the cells once with Tyrode's solution.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence signal.
-
Add this compound (e.g., a final concentration of 10 µM) to the cells and record the change in fluorescence intensity over time.[8]
-
To confirm that the observed Ca2+ increase is due to influx, a parallel experiment can be performed in Ca2+-free Tyrode's solution. The absence of a significant fluorescence increase upon this compound addition in Ca2+-free buffer indicates that the Ca2+ source is extracellular.[1][3]
-
Analyze the fluorescence data by quantifying the change in intensity relative to the baseline.
Experimental Workflow
Caption: Workflow for studying this compound-induced calcium influx.
Conclusion
This compound serves as a specific and potent inhibitor of the Na+/K+-ATPase, making it an excellent pharmacological tool for studying the intricate mechanisms of calcium homeostasis in cardiomyocytes. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their investigations of cardiac cell signaling, contractility, and the pathophysiology of heart disease. As with all cardiac glycosides, careful consideration of dosage and potential cytotoxicity is essential for obtaining reliable and reproducible results.
References
- 1. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to reduce the cardiotoxicity of Periplocymarin in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the cardiotoxicity of Periplocymarin in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cardiotonic and potential cardiotoxic effects?
A1: this compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility, producing a cardiotonic effect.[1][2] However, excessive intracellular calcium can lead to cardiotoxicity, manifesting as arrhythmias and other cardiac dysfunctions.[3][4]
Q2: Are there any known agents that can mitigate this compound-induced cardiotoxicity?
A2: While specific studies on mitigating this compound's intrinsic cardiotoxicity are limited, general strategies for managing cardiac glycoside toxicity are applicable. These include the use of Digoxin-specific antibody fragments (DigiFab), which may have cross-reactivity with other cardiac glycosides, and the management of electrolyte imbalances, particularly potassium levels.[5][6] Additionally, agents that target downstream effects of Na+/K+-ATPase inhibition, such as inhibitors of the mitochondrial Na+/Ca2+ exchanger, have shown promise in reducing the cardiotoxic effects of other cardiac glycosides like ouabain.[3]
Q3: Can this compound be used to alleviate cardiotoxicity induced by other drugs?
A3: Interestingly, studies have shown that pre-treatment with this compound can alleviate Doxorubicin-induced cardiomyopathy.[7] It appears to protect the heart from Doxorubicin-induced damage by reducing cardiomyocyte apoptosis and regulating ceramide metabolism.[7] This suggests a complex interaction where this compound may have cardioprotective effects in certain contexts, despite its own potential for cardiotoxicity at higher doses.
Q4: What is the role of mitochondrial function in this compound-induced cardiotoxicity?
A4: Elevated intracellular sodium resulting from Na+/K+-ATPase inhibition can impair mitochondrial energetics and redox balance by reducing mitochondrial calcium accumulation.[3] This can lead to increased reactive oxygen species (ROS) production and contribute to cellular damage.[3] Therefore, strategies aimed at preserving mitochondrial function could potentially reduce the cardiotoxicity of this compound.
Troubleshooting Guides
Issue 1: Unexpected level of cardiotoxicity observed at therapeutic doses.
Possible Cause:
-
Electrolyte Imbalance: Hypokalemia (low potassium) can exacerbate the cardiotoxicity of cardiac glycosides.[5]
-
Drug-Drug Interactions: Although this compound does not appear to interact with P-glycoprotein or major cytochrome P450 enzymes, other unforeseen interactions could potentiate its toxic effects.[8]
-
Individual Subject Variability: Differences in baseline cardiac health or genetic factors could influence susceptibility to cardiotoxicity.
Troubleshooting Steps:
-
Monitor Serum Electrolytes: Regularly measure serum potassium levels in experimental animals and correct any imbalances.
-
Review Co-administered Agents: Carefully assess any other compounds being administered for potential synergistic cardiotoxic effects.
-
Establish Baseline Cardiac Function: Perform baseline echocardiography or electrocardiography (ECG) to screen for pre-existing cardiac abnormalities in experimental subjects.
Issue 2: Difficulty in establishing a therapeutic window without observing cardiotoxic effects.
Possible Cause:
-
Narrow Therapeutic Index: Like many cardiac glycosides, this compound likely has a narrow therapeutic index.[2]
-
Inappropriate Dosing Regimen: The dose and frequency of administration may not be optimized.
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct thorough dose-response studies to identify the minimum effective dose and the maximum tolerated dose.
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound in your animal model to optimize the dosing schedule and avoid drug accumulation.[9]
-
Consider Co-administration with Cardioprotective Agents: Explore the co-administration of agents known to mitigate cardiac glycoside toxicity, such as antioxidants or mitochondrial protective compounds, based on the proposed mechanisms of toxicity.[3][10][11][12][13]
Experimental Protocols
Protocol 1: In Vivo Assessment of a Potential Cardioprotective Agent Against this compound-Induced Cardiotoxicity
Objective: To evaluate the efficacy of a test compound in reducing the cardiotoxicity of this compound in a murine model.
Methodology:
-
Animal Model: C57BL/6 mice.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Test compound alone.
-
Group 4: this compound + Test compound.
-
-
Dosing:
-
Administer the test compound or vehicle for a specified pre-treatment period.
-
Induce cardiotoxicity with a single intraperitoneal injection of this compound at a pre-determined toxic dose.
-
-
Monitoring:
-
Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) at baseline and at specified time points post-injection.
-
Electrocardiography (ECG): Monitor for arrhythmias.
-
Serum Biomarkers: At the end of the study, collect blood to measure cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
-
Histopathology:
-
Harvest hearts and fix in 10% neutral buffered formalin.
-
Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess for myocardial damage.
-
Perform TUNEL staining to quantify apoptosis.
-
Quantitative Data Summary
Table 1: Hypothetical Echocardiographic and Biomarker Data for a Cardioprotective Study
| Group | LVEF (%) | FS (%) | cTnI (ng/mL) | CK-MB (U/L) |
| Vehicle Control | 55 ± 5 | 30 ± 3 | 0.1 ± 0.05 | 50 ± 10 |
| This compound Alone | 35 ± 6 | 18 ± 4 | 2.5 ± 0.8 | 200 ± 40 |
| Test Compound Alone | 54 ± 5 | 29 ± 3 | 0.1 ± 0.06 | 52 ± 12 |
| This compound + Test Compound | 48 ± 7 | 25 ± 4 | 1.2 ± 0.4 | 110 ± 30 |
*Data are presented as mean ± standard deviation.
Visualizations
References
- 1. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]
- 3. Role of mitochondrial dysfunction in cardiac glycoside toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological treatment of cardiac glycoside poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Doxorubicin-Induced Heart Failure and Excessive Accumulation of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Natural Products as Radioprotective Agents for Cancer Therapy: Mechanisms, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Protective Effect of Natural Compounds on Doxorubicin-Induced Cardiotoxicity via Nicotinamide Adenine Dinucleotide Phosphate Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Periplocymarin Dosage for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Periplocymarin in cancer cell line experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective and accurate research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental process.
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound, a cardiac glycoside, primarily induces apoptosis and cell cycle arrest in cancer cells. Its main mechanism involves the impairment of the PI3K/AKT signaling pathway. This leads to a cascade of downstream effects, including an increased Bax/Bcl-2 ratio, activation of caspases (like caspase-3 and -9), and G0/G1 phase cell cycle arrest through the upregulation of p21 and downregulation of Cyclin D1[1][2].
Q2: How should I prepare and store a this compound stock solution?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to sonicate the solution to ensure it is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Studies have shown that many compounds stored in DMSO are stable for extended periods under these conditions.
Q3: I am observing a biphasic dose-response curve (hormesis) with low concentrations of this compound stimulating cell growth. Is this normal?
A3: Yes, a biphasic or hormetic effect, characterized by low-dose stimulation and high-dose inhibition, can be observed with cardiac glycosides[3][4]. This is an adaptive response of the cells to a low level of stress. When determining the IC50 value, it is crucial to use a wide range of concentrations to accurately model the inhibitory phase of the dose-response curve.
Q4: My cell viability assay results are inconsistent. What are some potential causes?
A4: Inconsistencies in cell viability assays can arise from several factors:
-
Compound Precipitation: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to prevent this compound from precipitating.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform single-cell suspension and consistent seeding density across all wells.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Optimize the incubation time for your specific cell line.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Include appropriate controls, such as media-only and compound-in-media-only wells, to check for interference.
Q5: In my apoptosis assay, I see a large population of necrotic (Annexin V+/PI+) cells, even at lower concentrations. What could be the issue?
A5: This could be due to several reasons when working with compounds that affect ion channels like Na+/K+-ATPase inhibitors:
-
Rapid Onset of Cytotoxicity: At higher concentrations, cardiac glycosides can induce rapid cell death that bypasses the early apoptotic stages, leading directly to secondary necrosis.
-
Experimental Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive PI staining.
-
Disruption of Ion Homeostasis: Inhibition of the Na+/K+-ATPase pump can lead to a rapid breakdown of membrane integrity, which can be interpreted as necrosis by the assay[5][6]. Consider analyzing cells at earlier time points to capture the initial apoptotic events.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (ng/mL) | IC50 Value (µM)¹ | Reference |
| HCT 116 | Colorectal Cancer | 24 | 35.74 ± 8.20 | ~0.067 | [2] |
| RKO | Colorectal Cancer | 24 | 45.60 ± 6.30 | ~0.085 | [2] |
| HT-29 | Colorectal Cancer | 24 | 72.49 ± 5.69 | ~0.136 | [2] |
| SW480 | Colorectal Cancer | 24 | 112.94 ± 3.12 | ~0.211 | [2] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | 0.02 - 0.29 mM² | |
| U937 | Leukemia | Not Specified | Not Specified | 0.02 - 0.29 mM² | |
| HCT-8 | Colorectal Cancer | Not Specified | Not Specified | 0.02 - 0.29 mM² | |
| Bel-7402 | Liver Cancer | Not Specified | Not Specified | 0.02 - 0.29 mM² | |
| BGC823 | Gastric Cancer | Not Specified | Not Specified | 0.02 - 0.29 mM² | |
| A549 | Lung Cancer | Not Specified | Not Specified | 0.02 - 0.29 mM² | |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | 0.02 - 0.29 mM² |
¹Molecular weight of this compound is approximately 534.6 g/mol . µM values are calculated from ng/mL for comparison. ²This is a reported range for a panel of cell lines.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
CCK-8 or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell blank control.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50/2, IC50, 2xIC50) and a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for PI3K/Akt Pathway Proteins
This protocol is for analyzing changes in protein expression in the PI3K/Akt pathway.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-Bax, anti-Bcl-2, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow
Caption: General experimental workflow for assessing this compound.
References
- 1. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thehubedu-production.s3.amazonaws.com [thehubedu-production.s3.amazonaws.com]
- 4. Hormesis and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion channel inhibitors block caspase activation by mechanisms other than restoring intracellular potassium concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming the rapid metabolism of Periplocymarin in clinical applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocymarin (PPM). The focus is on overcoming its rapid metabolism to enhance its therapeutic potential in clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the clinical application of this compound (PPM)?
This compound, a cardiac glycoside with potent anti-tumor effects, faces significant hurdles in clinical settings primarily due to its rapid metabolism and inherent cardiotoxicity.[1][2][3] This rapid breakdown and clearance in the body limit its bioavailability and therapeutic efficacy.
Q2: How can the rapid metabolism of PPM be overcome?
A promising strategy to counteract the rapid metabolism of PPM is the use of advanced drug delivery systems.[4] Specifically, a prodrug approach combined with PEGylated liposomes has shown considerable success.[1][2][3] By creating a this compound-linoleic acid (PL) prodrug and encapsulating it within PEGylated liposomes (PL-Lip), it is possible to improve the drug's pharmacokinetic profile.[1][2]
Q3: What are the advantages of using a PEGylated liposome-based prodrug system for PPM?
The PEGylated liposome delivery system for the this compound-linoleic acid (PL) prodrug offers several advantages:
-
Improved Bioavailability and Half-Life: This formulation significantly enhances the bioavailability and extends the half-life of PPM in vivo compared to the free drug or a self-assembling nano-prodrug.[1][2][3]
-
Sustained Drug Release: The liposomal formulation allows for sustained release of the drug, which can lead to more consistent therapeutic levels.[2]
-
Enhanced Cellular Uptake: PL-Lip has been shown to increase the uptake of the drug by tumor cells.[2]
-
Improved Stability: The PEGylated liposomes provide better colloidal stability for the prodrug.[2][3]
-
Targeted Delivery: This method promotes tumor-targeting delivery, potentially reducing systemic toxicity.[1][2]
Q4: Does this compound interact with common drug metabolism pathways?
Studies have shown that this compound has high permeability and is not significantly affected by P-glycoprotein (P-gp) efflux.[5][6][7] Furthermore, it does not appear to inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4).[5][8] This suggests that its rapid metabolism is not primarily due to interactions with these common pathways, and it may have a lower potential for drug-drug interactions related to these enzymes.[5]
Troubleshooting Guides
Issue 1: Low in vivo efficacy of this compound despite potent in vitro activity.
-
Possible Cause: Rapid metabolism and clearance of PPM in vivo.
-
Troubleshooting Steps:
-
Confirm In Vitro Potency: Re-evaluate the in vitro IC50 of your PPM batch to ensure its activity has not degraded.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life and bioavailability of PPM in your animal model. This will provide quantitative evidence of rapid clearance.
-
Implement a Prodrug Strategy: Synthesize a lipophilic prodrug of PPM, such as this compound-linoleic acid (PL), to improve its metabolic stability.
-
Utilize a Nanocarrier System: Formulate the PPM or its prodrug in a drug delivery system like PEGylated liposomes (PL-Lip) to protect it from rapid metabolism and enhance its circulation time.[1][2]
-
Issue 2: High cardiotoxicity observed in animal models.
-
Possible Cause: Non-specific distribution of free PPM leading to accumulation in cardiac tissue.
-
Troubleshooting Steps:
-
Dose Reduction: Evaluate lower doses of PPM to find a therapeutic window with acceptable toxicity.
-
Targeted Delivery: Employ a tumor-targeting drug delivery system, such as the PL-Lip formulation, which has been shown to reduce distribution to the heart and liver.[2] This can increase the concentration of the drug at the tumor site while minimizing exposure to healthy organs.
-
Combination Therapy: Investigate combination therapies with other agents that may allow for a lower, less toxic dose of PPM to be used.
-
Issue 3: Difficulty in achieving sustained therapeutic concentrations of PPM.
-
Possible Cause: The short half-life of PPM due to rapid metabolism.
-
Troubleshooting Steps:
-
Formulation for Sustained Release: Utilize the PL-Lip formulation, which is designed for sustained drug release kinetics.[2]
-
Optimize Dosing Schedule: If using free PPM, a continuous infusion or more frequent dosing schedule may be necessary, though this can be challenging and may increase toxicity.
-
Monitor Plasma Concentrations: Perform serial blood sampling and analysis to accurately determine the pharmacokinetic profile and adjust the formulation or dosing regimen accordingly.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Bioavailability | Half-life (t1/2) | Tumor Distribution | Reference |
| This compound (PPM) | Low | Short | Low | [1][2] |
| PL Self-Assembling Nano-Prodrug (PL-SNP) | Improved | Longer than PPM | Moderate | [1][2] |
| PL-PEGylated Liposome (PL-Lip) | Significantly Improved | Significantly Longer | High | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Linoleic Acid (PL) Prodrug
This protocol describes the esterification of this compound with linoleic acid.
Materials:
-
This compound (PPM)
-
Linoleic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound and a molar excess of linoleic acid in anhydrous DCM.
-
Add DMAP as a catalyst.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the this compound-linoleic acid (PL) prodrug.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol 2: Preparation of PL-Loaded PEGylated Liposomes (PL-Lip)
This protocol outlines the film dispersion method for creating PL-Lip.
Materials:
-
This compound-linoleic acid (PL) prodrug
-
Phosphatidylcholine (e.g., HSPC)
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the PL prodrug, phosphatidylcholine, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and drug loading.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Ensure the complete removal of the organic solvent by keeping the flask under high vacuum for at least 2 hours.
-
Hydrate the thin lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form a multilamellar vesicle suspension.
-
To obtain small, unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the resulting PL-Lip for particle size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of the PL prodrug and formulation of PL-Lip.
Caption: Overcoming rapid metabolism of PPM with a targeted drug delivery system.
References
- 1. Improving cellular uptake and bioavailability of this compound-linoleic acid prodrug by combining PEGylated liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving cellular uptake and bioavailability of this compound-linoleic acid prodrug by combining PEGylated liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Best practices for the storage and stability of Periplocymarin
Welcome to the technical support center for Periplocymarin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and stability, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
2. How should I prepare and store stock solutions of this compound?
We recommend preparing a stock solution of 10 mM in dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the solution is expected to be stable for several months. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
3. What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be pH-dependent. As a cardiac glycoside, it may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare fresh dilutions in your experimental buffer (e.g., PBS or cell culture medium) from the DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
4. Is this compound sensitive to light?
Yes, compounds with structures similar to cardiac glycosides can be light-sensitive. Therefore, it is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed in cell-based assays. | Degradation of this compound: Improper storage or handling of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light). | Prepare a fresh dilution from a new aliquot of the stock solution. Ensure proper storage conditions are maintained. Verify the activity of a new lot of this compound with a positive control. |
| Inaccurate concentration: Pipetting errors or inaccurate initial weighing of the solid compound. | Re-prepare the stock solution, ensuring accurate weighing and dilution. Calibrate pipettes regularly. | |
| Cell line resistance: The specific cell line used may be insensitive to this compound. | Test a range of concentrations to determine the IC50 for your cell line. Review literature for reported sensitivity of your cell line to cardiac glycosides. Consider using a different, more sensitive cell line as a positive control. | |
| Precipitation observed in cell culture medium. | Low solubility in aqueous medium: Exceeding the solubility limit of this compound when diluting the DMSO stock solution into the aqueous culture medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare intermediate dilutions in a co-solvent if necessary. Vortex or gently warm the solution during dilution. |
| Inconsistent results between experiments. | Variability in experimental conditions: Inconsistent cell seeding density, incubation times, or passage number. | Standardize all experimental parameters. Use cells within a consistent range of passage numbers. Include positive and negative controls in every experiment. |
| Instability of this compound in the final dilution: Degradation of the compound in the culture medium over the course of the experiment. | Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound: 534.68 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method
Objective: To evaluate the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC). This protocol outlines a general approach that should be optimized and validated for specific laboratory conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Photostability chamber
-
Oven
Procedure:
1. Forced Degradation Studies:
-
Acid Hydrolysis: Dilute this compound stock solution in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute this compound stock solution in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute this compound stock solution in 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
2. HPLC Analysis:
-
Mobile Phase (example): A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (based on typical absorbance for cardiac glycosides)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Data Analysis:
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Assess the formation of any degradation products (new peaks). The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.
Quantitative Data Summary (Hypothetical Example):
| Stress Condition | This compound Remaining (%) | Number of Degradation Products |
| Unstressed Control | 100 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 78.5 | 3 |
| 3% H2O2, RT, 24h | 92.1 | 1 |
| 80°C, 48h (Solid) | 98.5 | 1 |
| 80°C, 48h (Solution) | 90.3 | 2 |
| Photostability (ICH Q1B) | 95.7 | 1 |
Visualizations
Caption: Workflow for assessing this compound stability.
References
Troubleshooting common issues in Periplocymarin quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Periplocymarin.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification in biological matrices?
A1: The most common and reliable method for the quantification of this compound in biological matrices, such as plasma and tissue, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of low concentrations of the analyte.
Q2: What are the typical mass transitions (MRM) for this compound in LC-MS/MS analysis?
A2: In positive ion mode electrospray ionization (ESI+), a common multiple reaction monitoring (MRM) transition for this compound is m/z 535.3 → 355.1.[1] It is always recommended to optimize the collision energy for this transition on your specific instrument to ensure maximum sensitivity.
Q3: How can I prepare my biological samples for this compound analysis?
A3: Common sample preparation techniques include liquid-liquid extraction (LLE) and protein precipitation (PPT). For plasma and tissue samples, LLE with ethyl acetate has been shown to provide high recovery.[1] Protein precipitation with acetonitrile is another effective method. The choice of method may depend on the sample matrix and the desired level of cleanliness.
Q4: What are "matrix effects" and how can they affect my this compound quantification?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy and precision of your results.
Q5: How can I minimize matrix effects in my analysis?
A5: To minimize matrix effects, you can:
-
Optimize chromatographic separation: Ensure this compound is chromatographically separated from interfering matrix components.
-
Improve sample cleanup: Use more rigorous extraction and cleanup procedures like solid-phase extraction (SPE).
-
Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.
-
Dilute the sample: This can reduce the concentration of interfering components, but may compromise sensitivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | - Instrument not tuned or calibrated.- Incorrect MRM transition settings.- Sample degradation.- Low extraction recovery.- Ion suppression from the matrix. | - Perform instrument tuning and calibration.- Verify the precursor and product ion m/z values.- Prepare fresh samples and standards. Ensure proper storage conditions.- Optimize the extraction procedure. Check solvent purity and pH.- Evaluate and mitigate matrix effects (see FAQ A5). |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Inappropriate mobile phase composition or pH.- Sample solvent stronger than the mobile phase.- Extra-column dead volume. | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase composition and pH.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.- Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| High Backpressure | - Blockage in the LC system (tubing, frits, column).- Particulate matter from the sample.- Mobile phase precipitation. | - Systematically check for blockages by disconnecting components.- Filter all samples and mobile phases before use.- Ensure mobile phase components are fully dissolved and compatible. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate.- Changes in mobile phase composition.- Column temperature variations.- Column aging. | - Purge the pumps and check for leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column sufficiently before each run. Consider replacing the column if performance degrades. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations.- Significant matrix effects across the concentration range.- Inaccurate standard preparation. | - Extend the calibration range or dilute high-concentration samples.- Use a stable isotope-labeled internal standard.- Carefully prepare fresh calibration standards and verify their concentrations. |
Quantitative Data Summary
The following table summarizes the validation parameters of a typical LC-MS/MS method for the quantification of this compound in rat plasma.[1]
| Parameter | Result |
| Linearity Range | 0.48 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.48 ng/mL |
| Intra-day Precision (RSD%) | < 10.2% |
| Inter-day Precision (RSD%) | < 10.5% |
| Accuracy (RE%) | -6.8% to 8.9% |
| Recovery | > 90% |
Experimental Protocols
Detailed Methodology for this compound Quantification in Rat Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of this compound in rat plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Diazepam).
-
Add 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient: Isocratic elution with 73% B has been reported to be effective.[1] However, a gradient elution may be necessary to resolve interfering peaks.
-
Flow Rate: 0.2 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Data Analysis: Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Experimental workflow for this compound quantification.
This compound's effect on the PI3K/AKT signaling pathway.
References
Technical Support Center: Enhancing Tumor-Specific Delivery of Periplocymarin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the tumor-specific delivery of Periplocymarin (PPM).
Frequently Asked Questions (FAQs)
1. What are the main challenges in delivering this compound to tumors?
This compound, a potent cardiac glycoside with significant anti-tumor activity, faces several challenges in its delivery to cancer cells.[1][2] The primary obstacles include systemic toxicity, particularly cardiotoxicity, and a short circulation half-life due to rapid metabolism.[1][3] Its hydrophobic nature also contributes to low bioavailability and non-specific distribution in the body.
2. How can nanoparticle and liposomal formulations help overcome these challenges?
Nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles, offer a promising strategy to address the limitations of conventional this compound administration. These carriers can:
-
Enhance bioavailability and solubility: By encapsulating the hydrophobic PPM, nanoparticles can improve its solubility in aqueous environments.
-
Prolong circulation time: Formulations like PEGylated liposomes can evade rapid clearance by the reticuloendothelial system, leading to a longer half-life in the bloodstream.[3]
-
Enable passive tumor targeting: Due to the enhanced permeability and retention (EPR) effect, nanoparticles of a certain size (typically under 200 nm) can preferentially accumulate in tumor tissues where the vasculature is leaky.
-
Reduce systemic toxicity: By encapsulating PPM, its immediate interaction with healthy tissues, such as the heart, can be minimized, thereby reducing cardiotoxicity.[1]
3. What is a prodrug approach and how can it be combined with nanoparticle delivery for this compound?
A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. For this compound, creating a prodrug, such as by conjugating it with linoleic acid (this compound-linoleic acid or PL), can improve its lipophilicity, facilitating its incorporation into lipid-based nanocarriers like liposomes. This approach has been shown to enhance drug loading and stability within the nanoparticle. The combination of a prodrug strategy with a PEGylated liposomal carrier has demonstrated improved colloidal stability, sustained drug release, and enhanced cellular uptake in tumor cells compared to the prodrug alone.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound-loaded nanoparticles.
Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Step |
| Poor affinity of this compound for the lipid bilayer. | Consider modifying the lipid composition. For a hydrophobic drug like this compound, using lipids with a phase transition temperature below the experimental temperature can increase membrane fluidity and potentially improve drug incorporation.[4] |
| Suboptimal drug-to-lipid ratio. | Systematically vary the drug-to-lipid molar ratio to find the optimal loading concentration. Start with a lipid-to-drug ratio in the range of 10:1 to 100:1 (mol/mol) and perform a loading efficiency curve.[5] |
| Inefficient formulation method. | For hydrophobic drugs, the thin-film hydration method followed by sonication or extrusion is common. Ensure complete dissolution of the drug and lipids in the organic solvent. The hydration temperature should be above the phase transition temperature of the lipids.[6] |
| Drug precipitation during formulation. | Ensure the organic solvent is completely removed during the film formation step. Rapid hydration with vigorous shaking can help prevent drug aggregation. |
| Inaccurate measurement of encapsulation efficiency. | Use a validated and sensitive analytical method like HPLC to quantify the encapsulated drug. Ensure complete separation of free drug from the liposomes using techniques like size exclusion chromatography or ultracentrifugation before quantification.[5] |
Nanoparticle Aggregation
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge. | Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered stable. If the charge is low, consider incorporating charged lipids (e.g., DSPG) into the formulation. |
| Inadequate PEGylation. | For PEGylated liposomes, ensure the concentration and molecular weight of the PEG-lipid are optimal to provide sufficient steric hindrance and prevent aggregation. |
| High nanoparticle concentration. | During formulation and storage, avoid excessively high concentrations of nanoparticles, which can promote aggregation. If concentration is necessary, consider methods like dialysis against a polymer solution. |
| Presence of salts or other destabilizing agents in the buffer. | Use a suitable buffer system and control the ionic strength. For instance, when measuring particle size by DLS, it is advisable to use a buffer with a low salt concentration (e.g., 10 mM) to avoid charge screening effects. |
| Mechanical stress. | Avoid vigorous shaking or stirring after nanoparticle formation, as this can induce aggregation. Gentle inversion is usually sufficient for mixing. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its formulations.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | IC50 (ng/mL) at 24h |
| HCT 116 (Colorectal) | 35.74 ± 8.20 |
| RKO (Colorectal) | 45.60 ± 6.30 |
| HT-29 (Colorectal) | 72.49 ± 5.69 |
| SW480 (Colorectal) | 112.94 ± 3.12 |
Data sourced from a study on the effects of this compound on colorectal cancer cells.
Table 2: Physicochemical Characterization of a this compound-Linoleic Acid (PL) Prodrug in PEGylated Liposomes (PL-Lip)
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank PEGylated Liposome (B-Lip) | 180.13 ± 2.49 | 0.21 ± 0.048 | -35.83 ± 2.17 |
| PL-Loaded PEGylated Liposome (PL-Lip) | 179.29 ± 4.92 | 0.23 ± 0.037 | -28.64 ± 3.29 |
These results indicate that the loading of the this compound prodrug did not significantly alter the physical properties of the PEGylated liposomes. The negative zeta potential suggests good colloidal stability.[3]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound or its formulations on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or formulated this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its formulation in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines a general procedure for assessing the biodistribution of a fluorescently labeled this compound nanoparticle formulation.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently labeled this compound nanoparticle formulation
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar
-
Surgical tools for organ harvesting
-
Homogenizer
-
Fluorometer or HPLC with a fluorescence detector
Procedure:
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection: Intravenously inject the fluorescently labeled this compound nanoparticle formulation into the tail vein of the tumor-bearing mice.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
Organ Harvesting: At the final time point, euthanize the mice and carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Ex Vivo Imaging: Image the excised organs using the in vivo imaging system to visualize the distribution of the fluorescent signal.
-
Quantitative Analysis:
-
Weigh each organ and the tumor.
-
Homogenize the tissues in a suitable buffer.
-
Extract the fluorescently labeled drug from the tissue homogenates.
-
Quantify the amount of drug in each organ and the tumor using a fluorometer or HPLC with a fluorescence detector.
-
-
Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
Caption: A general experimental workflow for developing and evaluating this compound nanomedicines.
Logical Relationship in Troubleshooting
Caption: Logical relationship for troubleshooting low drug encapsulation efficiency.
References
- 1. Improving cellular uptake and bioavailability of this compound-linoleic acid prodrug by combining PEGylated liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving cellular uptake and bioavailability of this compound-linoleic acid prodrug by combining PEGylated liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Investigating Periplocymarin: A Technical Support Guide to Drug-Drug Interactions
For researchers and drug development professionals exploring the therapeutic potential of Periplocymarin, understanding its drug-drug interaction (DDI) profile is critical for ensuring safety and efficacy in future clinical applications. This technical support center provides detailed answers to frequently asked questions and troubleshooting guidance for experiments related to this compound's interaction with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?
A: Current research indicates that this compound has a low potential for causing drug-drug interactions mediated by the major cytochrome P450 enzymes. In vitro studies have shown that this compound, at concentrations of 5 and 50 μM, did not inhibit the activity of key CYP isoforms involved in the metabolism of most clinically used drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][2] This suggests that this compound is unlikely to alter the plasma concentrations of co-administered drugs that are substrates of these enzymes.[1]
Q2: Is this compound a substrate or inhibitor of P-glycoprotein (P-gp)?
A: No, this compound does not appear to be a substrate or an inhibitor of the efflux transporter P-glycoprotein (P-gp).[1][3] Studies using Madin-Darby canine kidney (MDCK-II-WT) cells, both with and without the human multidrug resistance (MDR1) gene, have demonstrated that this compound is a highly permeable compound and its transport is not influenced by P-gp.[1] The net efflux ratio (NER) of this compound remained unchanged in the presence of a known P-gp inhibitor, cyclosporine A.[1] Furthermore, this compound did not competitively inhibit the transport of Rhodamine 123, a known P-gp substrate.[1]
Q3: How is this compound metabolized?
A: The metabolic profile of this compound is not extensively detailed in the available literature. However, existing evidence suggests that it does not undergo metabolism by the major cytochrome P450 enzymes.[3] Further investigation into its metabolic fate, including potential Phase II conjugation reactions, is warranted for a complete understanding.[1]
Q4: Are there any known clinical drug-drug interactions with this compound?
A: As of the current date, there are no published clinical trials specifically designed to investigate drug-drug interactions with this compound. The available data is derived from preclinical in vitro and in situ studies. Therefore, while the preclinical evidence suggests a low risk of DDIs, caution should be exercised when considering its potential use in humans, and further clinical investigation is necessary.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in P-gp interaction assays.
-
Possible Cause: Variability in the expression and activity of P-gp in the cell line used.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate the cell line (e.g., MDCK-II MDR1) to ensure consistent P-gp expression levels.
-
Functional Validation: Before each experiment, validate the P-gp activity using a known substrate (e.g., Rhodamine 123 or Digoxin) and a known inhibitor (e.g., Verapamil or Cyclosporine A). The efflux ratio of the control substrate should be consistently high.
-
Concentration Optimization: Ensure that the concentrations of this compound and control compounds used are within the appropriate range to detect inhibition or transport.
-
Issue 2: Unexpected inhibition of a specific CYP isoform in-house.
-
Possible Cause: The in-house experimental system may have different sensitivities or utilize a different substrate or methodology compared to published studies.
-
Troubleshooting Steps:
-
Positive Controls: Include known potent and moderate inhibitors for the specific CYP isoform being tested to validate the assay's sensitivity.
-
Substrate Specificity: Verify that the probe substrate used is specific for the intended CYP isoform and that its metabolism is not significantly influenced by other enzymes.
-
Methodology Review: Compare your experimental protocol (e.g., incubation times, protein concentrations, detection methods) with established and validated protocols for CYP inhibition assays.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound's DDI potential.
Table 1: Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | This compound Concentration (μM) | Inhibition Observed |
| CYP1A2 | 5, 50 | No |
| CYP2C9 | 5, 50 | No |
| CYP2C19 | 5, 50 | No |
| CYP2D6 | 5, 50 | No |
| CYP3A4 | 5, 50 | No |
Data sourced from in vitro studies.[1]
Table 2: Permeability and P-glycoprotein Interaction Data for this compound
| Parameter | Value | Experimental System |
| Apparent Permeability (Papp) | > 10 × 10⁻⁶ cm/s | MDCK-II-WT cells |
| Effective Permeability (Peff(rat)) | > 5.09 × 10⁻⁵ cm/s | Single-pass perfused rat intestinal model |
| Net Efflux Ratio (NER) at 100 μM | 0.8 | MDCK-II MDR1 cells |
| NER with Cyclosporine A | 0.82 | MDCK-II MDR1 cells |
Data indicates high permeability and lack of P-gp mediated efflux.[1]
Experimental Protocols
Cytochrome P450 Inhibition Assay (General Methodology)
This protocol provides a general outline for assessing the inhibitory potential of this compound on major CYP450 isoforms using human liver microsomes.
-
Materials: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9), this compound, positive control inhibitors, and appropriate buffers.
-
Incubation: Pre-incubate HLMs with this compound or a positive control inhibitor at various concentrations in a phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Reaction Termination: After a defined incubation period, terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control. Determine the IC50 value if significant inhibition is observed.
References
- 1. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]
- 3. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Periplocymarin and Cytochrome P450 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the inhibitory effects of Periplocymarin on cytochrome P450 (CYP) enzymes. The content is structured to address common questions and troubleshooting scenarios encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on major cytochrome P450 enzymes?
Based on available scientific literature, this compound has been shown to have no significant inhibitory effect on the major drug-metabolizing CYP enzymes. A key study investigated the inhibitory potential of this compound at concentrations of 5 and 50 μM and found no inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4. This suggests that this compound is unlikely to be the cause of drug-drug interactions mediated by the inhibition of these key CYP isoforms.
Q2: Why is it important to screen compounds for CYP450 inhibition?
Cytochrome P450 enzymes are crucial for the metabolism of a vast number of drugs.[1][2] Inhibition of these enzymes by a co-administered compound can lead to a decrease in the metabolism of other drugs, resulting in elevated plasma concentrations and an increased risk of adverse effects and toxicity.[2][3] Therefore, assessing the inhibitory potential of new chemical entities is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).[1][2]
Q3: What are the different types of CYP450 inhibition?
CYP450 inhibition can be broadly categorized into two main types:
-
Reversible Inhibition: This occurs when the inhibitor binds to the enzyme in a non-covalent manner and can be readily reversed. Reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive.[1][2]
-
Irreversible (Time-Dependent) Inhibition (TDI): This involves the formation of a stable, often covalent, bond between the inhibitor (or a metabolite of the inhibitor) and the enzyme, leading to a loss of enzyme activity that is not immediately reversible.[2]
Q4: What is an IC50 value in the context of CYP450 inhibition?
The IC50 (half-maximal inhibitory concentration) value represents the concentration of a test compound that produces 50% inhibition of a specific CYP enzyme's activity under the defined experimental conditions.[1] It is a common metric used to quantify the potency of a compound as a CYP inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro CYP450 inhibition assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Ensure proper pipette calibration and technique.- Thoroughly mix all solutions before and after addition.- Avoid using the outer wells of the plate or fill them with a blank solution. |
| No inhibition observed even with a known inhibitor (positive control) | - Inactive enzyme (improper storage or handling of microsomes).- Degraded cofactor (NADPH).- Incorrect buffer composition or pH. | - Use fresh or properly stored (-80°C) human liver microsomes.- Prepare fresh NADPH solution for each experiment.- Verify the pH and composition of the incubation buffer. |
| Test compound precipitates in the incubation mixture | - Poor aqueous solubility of the test compound.- The concentration of the organic solvent (e.g., DMSO) is too low. | - Test lower, more physiologically relevant concentrations of the compound.- Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%). |
| Fluorescence or signal interference from the test compound | - The test compound itself is fluorescent at the detection wavelengths.- The compound quenches the fluorescent signal of the metabolite. | - Run a control experiment with the test compound in the absence of the enzyme or substrate to measure its intrinsic fluorescence.- If interference is significant, consider using an alternative, non-fluorometric detection method such as LC-MS/MS.[3] |
| Unexpectedly potent inhibition observed | - The test compound is a time-dependent inhibitor, and the pre-incubation time was not sufficient to reveal the full inhibitory effect. | - Perform a time-dependent inhibition assay with a pre-incubation step to assess for mechanism-based inhibition.[2] |
Data Summary: Inhibitory Effects of this compound on CYP450 Enzymes
The following table summarizes the available quantitative data on the inhibitory effects of this compound on major human cytochrome P450 isoforms.
| CYP Isoform | This compound Concentration (μM) | % Inhibition | IC50 (μM) |
| CYP1A2 | 5 | Not Inhibited | > 50 |
| 50 | Not Inhibited | ||
| CYP2C9 | 5 | Not Inhibited | > 50 |
| 50 | Not Inhibited | ||
| CYP2C19 | 5 | Not Inhibited | > 50 |
| 50 | Not Inhibited | ||
| CYP2D6 | 5 | Not Inhibited | > 50 |
| 50 | Not Inhibited | ||
| CYP3A4 | 5 | Not Inhibited | > 50 |
| 50 | Not Inhibited |
Data derived from a study evaluating the inhibitory potential of this compound.
Experimental Protocols
Protocol: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol provides a general methodology for assessing the inhibitory potential of a test compound on major CYP450 isoforms.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Specific CYP isoform substrate probes (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
Positive control inhibitors for each isoform
-
NADPH regenerating system or NADPH
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable quenching solution
-
96-well microplates
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Prepare a series of dilutions of the test compound and the positive control inhibitor in the incubation buffer.
-
In a 96-well plate, add the incubation buffer, human liver microsomes, and the test compound or control inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the specific CYP substrate probe. For time-dependent inhibition assays, a pre-incubation of the test compound with microsomes and NADPH would precede the addition of the substrate.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.[1]
3. Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for a CYP450 inhibition assay.
Caption: Logical pathway of a drug-drug interaction via CYP450 inhibition.
References
Technical Support Center: Large-Scale Synthesis of Periplocymarin
Welcome to the technical support center for the large-scale synthesis of Periplocymarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this potent cardiac glycoside.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
1. Glycosylation Reaction
-
Question: My glycosylation of periplogenin results in a low yield of the desired β-glycoside and a mixture of anomers. How can I improve the stereoselectivity and yield?
Answer: Achieving high stereoselectivity in glycosylation is a common challenge. Several factors can influence the outcome:
-
Protecting Groups on the Glycosyl Donor: The nature of the protecting group at the C-2 position of the sugar donor is critical. A participating group, such as an acetyl or benzoyl group, can help direct the formation of the 1,2-trans-glycoside (the β-anomer in the case of glucose derivatives) through the formation of a dioxolenium ion intermediate. Ensure your glycosyl donor is appropriately protected.
-
Reaction Conditions: The Koenigs-Knorr reaction and its modifications are frequently used for glycosylation.[1][2] Optimization of the promoter (e.g., silver salts like silver carbonate or silver triflate), temperature, and solvent is crucial. Low temperatures often favor the kinetic product, which may or may not be the desired anomer. A systematic optimization of these parameters is recommended.
-
Glycosyl Donor Reactivity: The reactivity of the glycosyl donor, influenced by the leaving group (e.g., bromide, trichloroacetimidate), can affect selectivity. Highly reactive donors may lead to less selective reactions.
Troubleshooting Steps:
-
Verify the structure and purity of your glycosyl donor, ensuring the presence of a participating group at C-2 if β-selectivity is desired.
-
Screen different promoters and reaction conditions (see table below for starting points).
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition of the product.[3][4]
-
-
Question: I am observing significant formation of a furan byproduct during the Paal-Knorr synthesis of a pyrrole intermediate. What is causing this and how can I prevent it?
Answer: Furan byproduct formation is a known issue in Paal-Knorr pyrrole synthesis, especially under strongly acidic conditions (pH < 3).[5] The 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan.
Troubleshooting Steps:
-
Control pH: Carefully buffer the reaction mixture to maintain a pH above 3.
-
Milder Catalyst: Consider using a milder acid catalyst or a heterogeneous acid catalyst that can be easily removed.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
-
2. Protecting Group Manipulation
-
Question: During the deprotection of the final this compound product, I am observing degradation or cleavage of the glycosidic bond. How can I achieve clean deprotection?
Answer: The stability of the glycosidic bond can be sensitive to the deprotection conditions used for other functional groups.
Troubleshooting Steps:
-
Orthogonal Protecting Groups: For a complex molecule like this compound, employing an orthogonal protecting group strategy is essential.[6] This means that each protecting group can be removed under specific conditions that do not affect the others. For example, using acid-labile (e.g., trityl, silyl ethers), base-labile (e.g., acetyl, benzoyl), and hydrogenolysis-labile (e.g., benzyl) protecting groups allows for sequential and selective deprotection.[7][8]
-
Milder Deprotection Reagents: If you are using harsh acidic or basic conditions, explore milder alternatives. For example, for silyl ether cleavage, fluoride-based reagents like TBAF can be used under neutral conditions.
-
Reaction Monitoring: Closely monitor the deprotection reaction by TLC or HPLC to stop the reaction as soon as the desired protecting group is removed, preventing over-reaction and product degradation.[9]
-
-
Question: I am having difficulty with the regioselective protection of the hydroxyl groups on periplogenin. How can I achieve better selectivity?
Answer: Periplogenin has multiple hydroxyl groups with varying reactivity. Achieving regioselective protection is key to a successful synthesis.
Troubleshooting Steps:
-
Steric Hindrance: Utilize bulky protecting groups (e.g., TBDPS, trityl) to selectively protect the less sterically hindered primary hydroxyl group.[8]
-
Stannylene Acetals: The use of dibutyltin oxide to form a stannylene acetal between two adjacent hydroxyl groups can activate one of them for selective alkylation or acylation.
-
Enzymatic Protection: In some cases, enzymatic methods can offer high regioselectivity for the protection of specific hydroxyl groups.
-
3. Purification
-
Question: The purification of my crude this compound product by column chromatography is difficult, and I am getting poor separation from byproducts. What can I do?
Answer: The purification of polar glycosides like this compound can be challenging due to their physical properties.
Troubleshooting Steps:
-
Chromatography Method: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often more effective for purifying polar compounds than standard silica gel chromatography.[10]
-
Solvent System Optimization: For column chromatography, a systematic screening of different solvent systems is necessary to find the optimal conditions for separation. Gradient elution is often required.
-
Recrystallization: If a solid, consider developing a recrystallization protocol to purify the final product. This can be a highly effective method for removing small amounts of impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in the large-scale synthesis of this compound?
A1: The primary challenges include:
-
Stereoselective Glycosylation: Forming the glycosidic bond with the correct stereochemistry (β-linkage for the natural product) is difficult and often results in mixtures of anomers that are hard to separate.
-
Protecting Group Strategy: The aglycone, periplogenin, has multiple hydroxyl groups that require a multi-step protection and deprotection sequence. This adds to the number of steps and can lower the overall yield.[6]
-
Purification: this compound and its intermediates are often polar, non-crystalline compounds, making purification by standard techniques like crystallization challenging. Large-scale chromatographic purification can be expensive and time-consuming.[10]
-
Scalability: Reactions that work well on a small scale may not be directly transferable to a large-scale process due to issues with heat transfer, mixing, and reagent addition.
-
-
Q2: What is the general synthetic strategy for this compound?
A2: A common strategy involves the synthesis of the aglycone (periplogenin) and a protected sugar donor separately, followed by a glycosylation reaction to couple them. The final step is the deprotection of all protecting groups to yield this compound. The synthesis of periplogenin itself can be a multi-step process if starting from a simpler steroid core.
-
Q3: Which glycosylation methods are suitable for the synthesis of this compound?
A3: The Koenigs-Knorr reaction, using a glycosyl halide as the donor and a silver or mercury salt as a promoter, is a classic method that has been widely used for the synthesis of cardiac glycosides.[1][2] More modern variations, such as using glycosyl trichloroacetimidates or thioglycosides as donors, can offer milder reaction conditions and improved stereoselectivity.
-
Q4: How can I monitor the progress of the reactions during the synthesis?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring most of the reactions in the synthesis of this compound.[3][4] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.
Quantitative Data Summary
| Reaction Step | Glycosyl Donor | Aglycone | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (β:α) |
| Glycosylation | Acetobromoglucose | Periplogenin (protected) | Ag2CO3 | Dichloromethane | RT | 24 | 40-60 | 5:1 to 10:1 |
| Glycosylation | Glucosyl trichloroacetimidate | Periplogenin (protected) | TMSOTf (catalytic) | Dichloromethane | -20 to 0 | 2-4 | 60-80 | >10:1 |
| Deprotection (Acyl) | Peracetylated Glycoside | - | NaOMe/MeOH | Methanol | RT | 1-3 | >90 | - |
| Deprotection (Benzyl) | Benzylated Glycoside | - | H2, Pd/C | Ethanol | RT | 12-24 | >90 | - |
Note: These are representative conditions and yields. Actual results will vary depending on the specific substrates and reaction conditions used.
Experimental Protocols
1. General Protocol for Koenigs-Knorr Glycosylation of Periplogenin
This protocol is a general guideline and requires optimization for specific substrates and scales.
-
Preparation: A solution of the protected periplogenin acceptor (1 equivalent) in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Promoter Addition: The glycosylation promoter, such as silver carbonate (2-3 equivalents), is added to the solution.
-
Donor Addition: A solution of the protected glycosyl bromide donor (1.5-2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC. A typical eluent system for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the periplogenin acceptor spot and the appearance of a new, more polar product spot indicates the progress of the reaction.
-
Workup: Once the reaction is complete, the solid silver salts are removed by filtration through a pad of Celite. The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired glycoside.
2. General Protocol for Deprotection of Acetyl Groups
-
Reaction Setup: The peracetylated glycoside is dissolved in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of sodium methoxide solution in methanol (e.g., 0.1 equivalents) is added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is completely consumed.
-
Neutralization: The reaction is neutralized by the addition of an acidic resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.
-
Purification: The resin is filtered off, and the solvent is removed under reduced pressure to yield the deprotected product, which may be used in the next step without further purification or purified by chromatography if necessary.
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A troubleshooting flowchart for common glycosylation issues.
Caption: An example of an orthogonal protecting group strategy for periplogenin.
References
- 1. Glycoside - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. How To [chem.rochester.edu]
- 10. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cardiotonic Effects of Periplocymarin and Digoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cardiotonic effects of Periplocymarin and the well-established cardiac glycoside, Digoxin. The information presented is supported by experimental data to aid in research and development efforts within the cardiovascular field.
Executive Summary
Both this compound and Digoxin are cardiac glycosides that exert their cardiotonic effects through the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular calcium levels, subsequently enhancing myocardial contractility.[2][3] While both compounds share a common mechanism, emerging preclinical data suggests this compound may offer a more favorable profile, particularly concerning its effect on heart rate and its pharmacokinetic properties. Digoxin is a long-established therapeutic for heart failure and atrial fibrillation, but its use is complicated by a narrow therapeutic index and a significant risk of toxicity.[4][5][6] this compound, a natural compound extracted from Periploca sepium, has demonstrated potent cardiotonic effects in animal models, with a potentially wider therapeutic window.[2][7]
Mechanism of Action: A Shared Pathway
The primary mechanism of action for both this compound and Digoxin is the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiac muscle cells.[2][8] This inhibition disrupts the normal extrusion of sodium ions from the cell, leading to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a net increase in intracellular calcium concentration.[3][9] This surge in cytosolic calcium enhances the contractility of the heart muscle by increasing the amount of calcium available to bind to the troponin C complex, thereby strengthening the force of systolic contraction (positive inotropic effect).[3]
Comparative In Vivo Efficacy
A key preclinical study directly compared the cardiotonic effects of this compound and Digoxin in a mouse model. The data from this study are summarized below.
| Parameter | Control (Baseline) | This compound (5 mg/kg) | Digoxin (5 mg/kg) |
| Ejection Fraction (%) | ~60% | ~85% | ~75% |
| Fractional Shortening (%) | ~30% | ~50% | ~40% |
| Heart Rate (bpm) | ~450 | No significant change | Significant decrease |
| Data adapted from Yun et al., 2020.[2] |
These findings suggest that while both compounds increase cardiac contractility, this compound may induce a more potent positive inotropic effect with a negligible impact on heart rate, a notable difference from the bradycardic effect of Digoxin.[2]
Na+/K+-ATPase Inhibition: A Quantitative Look
| Compound | Target | IC50 | Source |
| Digoxin | Na+/K+-ATPase (high affinity isoform) | 2.5 x 10⁻⁸ M | Ujhelyi et al., 1995[9] |
| Digoxin | Na+/K+-ATPase (in A549 cells) | 40 nM | Prudova et al., 2021[10] |
| This compound | Na+/K+-ATPase | Inhibitor (IC50 not specified) | Yun et al., 2020[2] |
The study by Yun et al. (2020) demonstrated that the cardiotonic effects of this compound were antagonized by pre-treatment with Digoxin, strongly suggesting they compete for the same binding site on the Na+/K+-ATPase.[2]
Therapeutic Index and Safety Profile
A critical differentiator between cardiotonic agents is their therapeutic index, a measure of the margin between the effective dose and the toxic dose.[11][12][13]
Digoxin is well-documented to have a narrow therapeutic index, with therapeutic serum levels typically ranging from 0.8 to 2.0 ng/mL.[14][8] Levels above 2.4 ng/mL are considered toxic and can lead to life-threatening arrhythmias, gastrointestinal issues, and neurological disturbances.[5][14] Its use requires careful monitoring, especially in patients with renal impairment, as the drug is primarily cleared by the kidneys.[8]
This compound , in contrast, may possess a more favorable safety profile. One study highlighted its shorter half-life of approximately 2 hours compared to Digoxin's 36 hours.[15] Furthermore, this compound has been shown not to interact with P-glycoprotein (P-gp) and does not inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.[7] While comprehensive preclinical toxicology data and a definitive therapeutic index for this compound are yet to be established, these initial findings are promising.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Assessment of Cardiac Function via Echocardiography in Mice
This protocol outlines the procedure for evaluating cardiac function in a murine model following the administration of a test compound.
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and remove the chest fur using a depilatory cream to ensure optimal ultrasound probe contact.[4] Place the mouse in a supine position on a heated platform to maintain body temperature.[4]
-
Baseline Imaging: Apply ultrasound gel to the chest and acquire baseline echocardiographic images using a high-frequency ultrasound system.[14] Obtain parasternal long-axis and short-axis views to visualize the left ventricle.[14][8]
-
M-Mode and B-Mode Recordings: Use M-mode to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).[14] B-mode provides a two-dimensional view of the cardiac structures.
-
Compound Administration: Administer the test compound (this compound or Digoxin) via the desired route (e.g., intravenous injection).
-
Post-Treatment Imaging: Acquire echocardiographic images at predetermined time points after compound administration.
-
Data Analysis: Calculate the ejection fraction (EF) and fractional shortening (FS) using the LVIDd and LVIDs measurements. Heart rate is also recorded.[14]
Isolation of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of primary cardiomyocytes for in vitro studies.
Methodology:
-
Heart Excision: Euthanize neonatal rat pups (1-3 days old) and excise the hearts under sterile conditions.[9]
-
Ventricle Dissection: Separate the ventricles from the atria and mince the ventricular tissue into small fragments.
-
Enzymatic Digestion: Perform sequential enzymatic digestions of the minced tissue using a solution containing trypsin and collagenase to dissociate the cells.[16]
-
Cell Purification: Separate cardiomyocytes from fibroblasts and other cell types using a Percoll density gradient centrifugation.[3]
-
Cell Plating: Plate the purified NRVMs on laminin-coated culture dishes in an appropriate growth medium.[3] The cells are typically ready for experiments after 24-48 hours in culture.
Measurement of Intracellular Calcium ([Ca²⁺]i) in Cardiomyocytes
This protocol details the method for measuring changes in intracellular calcium concentration in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Use isolated NRVMs plated on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer.[2]
-
Baseline Measurement: After washing to remove excess dye, acquire baseline fluorescence images using a confocal or fluorescence microscope.[2]
-
Compound Application: Perfuse the cells with a solution containing the test compound (this compound or Digoxin).
-
Fluorescence Recording: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[1]
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the effect of the compound on intracellular calcium levels.[17]
Conclusion and Future Directions
The comparative analysis indicates that both this compound and Digoxin are potent cardiotonic agents that function through the inhibition of Na+/K+-ATPase. Preclinical evidence suggests that this compound may offer advantages over Digoxin, including a more significant increase in ejection fraction without the concomitant decrease in heart rate.[2] Furthermore, its pharmacokinetic profile suggests a lower likelihood of drug-drug interactions.[7]
However, further research is warranted. A direct in vitro comparison of the IC50 values of this compound and Digoxin on Na+/K+-ATPase from the same species and tissue source would provide a more definitive assessment of their relative potencies at the molecular level. Comprehensive preclinical safety and toxicology studies are also necessary to establish the therapeutic index of this compound and to fully evaluate its potential as a safer alternative to Digoxin for the treatment of heart failure.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic index - Wikipedia [en.wikipedia.org]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 13. openmedscience.com [openmedscience.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Digoxin: Pharmacology and toxicology-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. paipharma.com [paipharma.com]
Periplocymarin vs. Periplocin: A Comparative Cytotoxicity Analysis for Cancer Research
A detailed examination of two potent cardiac glycosides, Periplocymarin and Periplocin, reveals distinct cytotoxic mechanisms and varying potencies against colorectal cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their cytotoxic effects, supported by experimental data and detailed protocols.
This compound and Periplocin are cardiac glycosides isolated from plants of the Periploca genus. Structurally, this compound is a derivative of Periplocin, lacking a glucose molecule.[1][2] While both compounds have demonstrated anti-cancer properties, this guide focuses on a direct comparison of their cytotoxic activities and underlying molecular mechanisms.
Data Presentation: Cytotoxicity Comparison
The cytotoxic effects of this compound and Periplocin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several colorectal cancer cell lines, allowing for a direct comparison.
| Compound | Cell Line | IC50 (µM) | IC50 (ng/mL) | Assay | Time Point |
| This compound | HCT 116 | ~0.063 | 35.74 ± 8.20 | CCK-8 | 24h |
| RKO | ~0.080 | 45.60 ± 6.30 | CCK-8 | 24h | |
| HT-29 | ~0.127 | 72.49 ± 5.69 | CCK-8 | 24h | |
| SW480 | ~0.198 | 112.94 ± 3.12 | CCK-8 | 24h | |
| Periplocin | DLD-1 | 0.12 µM | - | MTT | 24h |
| SW480 | 0.82 µM | - | MTT | 24h | |
| HCT116 | 0.25 µM | - | MTT | 24h | |
| SW620 | 0.31 µM | - | MTT | 24h | |
| HT29 | 0.45 µM | - | MTT | 24h | |
| LOVO | 0.28 µM | - | MTT | 24h | |
| RKO | 0.18 µM | - | MTT | 24h |
Note: IC50 values for this compound were converted from ng/mL to µM for comparative purposes using a molar mass of 574.7 g/mol . Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Periplocin cytotoxicity.
Cell Viability Assays (CCK-8 & MTT)
Objective: To determine the cytotoxic effect of this compound and Periplocin on cancer cell lines and to calculate the IC50 values.
1. Cell Seeding:
-
Cancer cells (e.g., HCT 116, RKO, HT-29, SW480) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of this compound and Periplocin are prepared in dimethyl sulfoxide (DMSO).
-
The compounds are serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the test compounds. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. Cytotoxicity Measurement:
-
For CCK-8 Assay:
-
10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.[3]
-
-
For MTT Assay:
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 490 and 570 nm using a microplate reader.[4]
-
4. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and Periplocin exert their cytotoxic effects through distinct signaling pathways, leading to apoptosis and inhibition of cell proliferation.
This compound: Inhibition of the PI3K/AKT Pathway
This compound has been shown to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[5][6] This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound promotes programmed cell death.
References
- 1. Periplocin suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periplocin improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Periplocin suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periplocin from Cortex periplocae inhibits cell growth and down-regulates survivin and c-myc expression in colon cancer in vitro and in vivo via beta-catenin/TCF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Periplocymarin Demonstrates Potent Anti-Tumor Efficacy in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – New research findings from multiple animal studies provide compelling evidence for the anti-tumor efficacy of Periplocymarin (PPM), a cardiac glycoside, positioning it as a promising candidate for cancer therapy. In direct comparisons with the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and a novel targeted conjugate, this compound exhibited significant tumor growth inhibition in colorectal and liver cancer xenograft models. These studies highlight its potential as both a standalone treatment and in combination therapies.
A key study in a colorectal cancer model using HCT-116 xenografts in BALB/c nude mice revealed that this compound, administered at a dose of 3 mg/kg, demonstrated anti-tumor effects comparable to the widely used chemotherapy drug 5-FU (10 mg/kg)[1]. Furthermore, the combination of this compound and 5-FU resulted in an even more pronounced anti-cancer effect, suggesting a synergistic relationship that could enhance treatment outcomes[1][2]. Importantly, this study also underscored a favorable safety profile for this compound, as it did not induce the detrimental effects on blood cells or liver and kidney function that were observed in mice treated with 5-FU[1].
In a separate investigation using a murine H22 hepatoma xenograft model, this compound showcased significant tumor inhibition. To further enhance its therapeutic potential, a novel octreotide-conjugated this compound (OCT-PPM) was developed to improve tumor targeting. This targeted approach yielded a superior anti-tumor response compared to the unconjugated this compound, demonstrating the potential for precision delivery to enhance efficacy.
The mechanism underlying this compound's anti-cancer activity involves the modulation of critical signaling pathways. Research indicates that this compound can impair the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation[1][3]. Additionally, it has been shown to influence the p53 and retinoblastoma signaling pathways, which are crucial for cell cycle control and apoptosis[4]. By targeting these fundamental cancer-related pathways, this compound effectively induces cancer cell apoptosis and inhibits tumor growth.
These preclinical findings strongly support the continued development of this compound as a novel anti-cancer agent. Its potent efficacy, favorable safety profile compared to standard chemotherapy, and amenability to targeted delivery strategies make it a compelling candidate for further investigation in clinical settings.
Comparative Anti-Tumor Efficacy of this compound and Alternatives
Table 1: Efficacy of this compound vs. 5-Fluorouracil in a Colorectal Cancer Xenograft Model [1]
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| Control | 0.9% Physiological Saline | - | Uninhibited tumor growth. |
| This compound (PPM) | 3 mg/kg, intraperitoneally, every two days for 21 days | Comparable to 5-FU | Showed significant anti-tumor effect. No statistical difference in tumor volume or weight compared to the 5-FU group. |
| 5-Fluorouracil (5-FU) | 10 mg/kg, intraperitoneally, every two days for 21 days | Comparable to PPM | Standard chemotherapeutic effect observed. |
| PPM + 5-FU | 3 mg/kg PPM + 10 mg/kg 5-FU, intraperitoneally, every two days for 21 days | Exaggerated anti-tumor effect | The combination therapy resulted in a greater reduction in tumor weight compared to either agent alone. |
Table 2: Efficacy of this compound vs. Octreotide-Conjugated this compound in a Hepatoma Xenograft Model
| Treatment Group | Mean Tumor Weight (g) ± SD | Tumor Inhibition Rate (%) |
| Control | 0.876 ± 0.154 | - |
| This compound (PPM) | 0.423 ± 0.087 | 51.71 |
| Octreotide-PPM Conjugate | 0.287 ± 0.069 | 67.23 |
Detailed Experimental Protocols
Colorectal Cancer Xenograft Mouse Model[1]
-
Animal Model: BALB/c nude mice.
-
Cell Line: Human colorectal carcinoma HCT-116 cells.
-
Tumor Implantation: Approximately 1 × 10^6 HCT-116 cells suspended in 100 μl of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumor volume reached approximately 100 mm³, the mice were randomly assigned to four groups (n=6 per group).
-
Treatment Groups:
-
Control: Intraperitoneal injection of 0.9% physiological saline every two days.
-
This compound (PPM): Intraperitoneal injection of 3 mg/kg PPM every two days.
-
5-Fluorouracil (5-FU): Intraperitoneal injection of 10 mg/kg 5-FU every two days.
-
PPM + 5-FU: Intraperitoneal injection of a combination of 3 mg/kg PPM and 10 mg/kg 5-FU every two days.
-
-
Study Duration: 21 days.
-
Endpoint Analysis: At the end of the treatment period, mice were sacrificed, and tumors were harvested and weighed. Blood samples were collected for analysis of blood cell counts and hepatic/renal function markers.
Murine Hepatoma Xenograft Model[5]
-
Animal Model: Mice bearing H22 cancer xenografts.
-
Cell Line: H22 murine hepatoma cells.
-
Tumor Implantation: H22 cells were subcutaneously injected to establish the tumor model.
-
Treatment Groups:
-
Control
-
This compound (PPM)
-
Octreotide-Periplocymarin Conjugate (OCT-PPM)
-
-
Endpoint Analysis: After the treatment period, tumors were excised and weighed to determine the tumor inhibition rate.
Visualizing the Mechanism of Action
To illustrate the molecular pathways influenced by this compound, the following diagrams depict its interaction with key signaling networks involved in cancer progression.
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to decreased cell proliferation and survival, and promoting apoptosis.
Caption: this compound can activate the p53 tumor suppressor pathway, inducing cell cycle arrest and apoptosis.
Caption: Experimental workflow for evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.
References
- 1. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Periplocymarin in Oncology: A Comparative Analysis with Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cardiac glycosides in cancer treatment has garnered significant attention, moving beyond their traditional use in cardiology. Among these, Periplocymarin, a natural compound, is emerging as a promising candidate. This guide provides a comprehensive comparison of this compound with other notable cardiac glycosides—Digoxin, Ouabain, and Digitoxin—in the context of cancer therapy, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of cardiac glycosides is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for this compound and other cardiac glycosides against various cancer cell lines are summarized below. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.
| Cardiac Glycoside | Cancer Cell Line | IC50 Value | Exposure Time | Reference |
| This compound | HCT 116 (Colorectal) | 35.74 ± 8.20 ng/mL | 24h | [1] |
| RKO (Colorectal) | 45.60 ± 6.30 ng/mL | 24h | [1] | |
| HT-29 (Colorectal) | 72.49 ± 5.69 ng/mL | 24h | [1] | |
| SW480 (Colorectal) | 112.94 ± 3.12 ng/mL | 24h | [1] | |
| PC3 (Prostate), U937 (Leukemia), HCT-8 (Colon), Bel-7402 (Liver), BGC823 (Gastric), A549 (Lung), A2780 (Ovarian) | 0.02–0.29 mM | Not Specified | [1] | |
| Digoxin | K-562 (Leukemia) | 28.2 ± 2.9 nM | Not Specified | [2] |
| MDA-MB-231 (Breast) | 122 ± 2 nM | 24h | [3] | |
| MDA-MB-231 (Breast) | 70 ± 2 nM | 48h | [3] | |
| Ouabain | MDA-MB-231 (Breast) | 150 ± 2 nM | 24h | [3] |
| MDA-MB-231 (Breast) | 90 ± 2 nM | 48h | [3] | |
| Digitoxin | TK-10 (Renal) | 3-33 nM | Not Specified | [2] |
| K-562 (Leukemia) | 6.4 ± 0.4 nM | Not Specified | [2] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for cardiac glycosides in cancer therapy is the inhibition of the Na+/K+-ATPase pump located on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade triggers various downstream signaling pathways that collectively contribute to apoptosis, cell cycle arrest, and inhibition of cell proliferation.
This compound Signaling Pathway
This compound has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[1] It leads to decreased expression of IRS1 and subsequent reduction in the phosphorylation of PI3K and AKT.[1] This inhibition promotes a pro-apoptotic gene expression profile.[1] Additionally, this compound can mediate the retinoblastoma and p53 signaling pathways to regulate cell cycle proteins.[4]
Caption: this compound's mechanism of action.
Digoxin Signaling Pathway
Digoxin has been demonstrated to suppress tumor malignancy by inhibiting multiple Src-related signaling pathways in non-small cell lung cancer.[5][6] It reduces the phosphorylation of Src and downstream effectors like EGFR and STAT3.[5] Furthermore, Digoxin can block the PI3K/Akt pathway, leading to the inhibition of mTOR and p70S6K, which are crucial for tumor cell survival and proliferation.[7]
Caption: Digoxin's mechanism of action.
Ouabain Signaling Pathway
Ouabain exerts its anticancer effects through various signaling pathways. It has been shown to suppress cell metastasis in gastric cancer by inhibiting the PI3K/AKT and p38/MAPK pathways.[8] Furthermore, Ouabain can activate AMPK and Src signaling pathways, leading to the inhibition of mitochondrial oxidative phosphorylation and affecting glycolysis in cancer cells.[9]
Caption: Ouabain's mechanism of action.
Digitoxin Signaling Pathway
Digitoxin's cytotoxic effects in cancer cells are mediated through distinct kinase and interferon signaling networks. Inhibition of the Na+/K+-ATPase by Digitoxin activates pro-apoptotic pathways involving major downstream kinases such as cSrc, EGFR, and MEK.[10]
Caption: Digitoxin's mechanism of action.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of the anticancer properties of cardiac glycosides. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT Assay Workflow.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cardiac glycoside and a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Annexin V/PI Apoptosis Assay Workflow.
Procedure:
-
Treat cells with the cardiac glycoside for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and incubate in the dark at room temperature.
-
Add Propidium Iodide (PI) staining solution just before analysis.
-
Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Procedure:
-
Treat cells with the cardiac glycoside for the specified duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Clinical Trial Landscape
Several cardiac glycosides have been or are currently under investigation in clinical trials for various cancers.
| Cardiac Glycoside/Derivative | Cancer Type(s) | Phase | Status | Key Findings/Observations | Reference |
| Digoxin | Breast, Colorectal, Head and Neck, Hepatocellular | Retrospective Clinical Data | N/A | Improved overall survival in patients receiving chemotherapy.[11] | [11] |
| Anvirzel™ (Oleander extract) | Refractory Solid Tumors | Phase I | Completed | Determined to be safe; recommended Phase II dose established. No objective anti-tumor responses observed.[9][10] | [9][10] |
| Advanced Non-Small Cell Lung Cancer | Phase I/II | Recruiting | Evaluating the highest tolerable dose in combination with standard chemotherapy.[12] | [12] | |
| PBI-05204 (Oleander extract) | Advanced Solid Tumors | Phase I | Completed | Well-tolerated; recommended Phase II dose determined. Stable disease observed in some patients.[13][14] | [13][14] |
| Metastatic Pancreatic Cancer | Phase II | Completed | Did not meet the primary endpoint for overall survival.[15][16] | [15][16] | |
| UNBS-1450 (Hemi-synthetic cardenolide) | Various Cancers | Phase I | Ongoing | N/A | [17] |
Conclusion
This compound, along with other cardiac glycosides, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as PI3K/AKT, positions it as a compound of interest for further preclinical and clinical investigation. While direct comparative clinical data against other cardiac glycosides is limited, the in vitro evidence suggests comparable or, in some cases, superior cytotoxic effects against specific cancer cell lines. The ongoing clinical evaluation of other cardiac glycosides provides a roadmap for the future development of this compound as a novel cancer therapeutic. Further research focusing on head-to-head comparative studies, elucidation of nuanced mechanistic differences, and in vivo efficacy will be crucial in defining the precise role of this compound in the oncologist's armamentarium.
References
- 1. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grupo.us.es [grupo.us.es]
- 3. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 7. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phase 1 trial of Anvirzel in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sublingual Anvirzel in Advance Non-Small Cell Lung Cancer (NSCLC) [ctv.veeva.com]
- 12. phoenixbiotechnology.com [phoenixbiotechnology.com]
- 13. First-in-human study of pbi-05204, an oleander-derived inhibitor of akt, fgf-2, nf-κΒ and p70s6k, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Cross-study validation of Periplocymarin's effectiveness on various cancer types
A Comparative Analysis for Researchers and Drug Development Professionals
Periplocymarin, a cardiac glycoside extracted from Periploca sepium, has emerged as a promising natural compound with significant anti-tumor properties. This guide provides a comprehensive cross-study validation of its effectiveness across various cancer types, offering a comparative analysis with established chemotherapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
Quantitative Assessment of Anti-Cancer Activity
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. The data consistently shows that this compound can inhibit cancer cell proliferation at nanomolar to micromolar concentrations.
| Cancer Type | Cell Line | IC50 (24h) | Reference |
| Colorectal Cancer | HCT 116 | 35.74 ± 8.20 ng/mL | [1] |
| Colorectal Cancer | RKO | 45.60 ± 6.30 ng/mL | [1] |
| Colorectal Cancer | HT-29 | 72.49 ± 5.69 ng/mL | [1] |
| Colorectal Cancer | SW480 | 112.94 ± 3.12 ng/mL | [1] |
| Various Cancers | U937, HCT-8, Bel-7402, BGC823, A549, A2780 | 0.02–0.29 mM | [1] |
| Prostate Cancer | PC3 | Not explicitly stated, but apoptosis was promoted | [1] |
Comparative Efficacy: this compound vs. Standard Chemotherapy
Direct comparative studies provide valuable insights into the potential clinical utility of this compound. In a preclinical model of colorectal cancer, this compound exhibited a comparable anti-tumor effect to the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[1][2] Notably, the study also suggested that this compound treatment was associated with less detrimental effects on blood cell counts and liver and kidney function compared to 5-FU.[1][2]
While direct comparative studies against other standard agents are still emerging, the potent in vitro activity of this compound against various cancer cell lines suggests it could be a viable alternative or adjuvant therapy. For instance, in esophageal squamous cell carcinoma, where cisplatin-based therapies are common, and in hepatocellular carcinoma, where sorafenib is a standard of care, the distinct mechanistic profile of this compound warrants further investigation for potential synergistic or alternative treatment strategies.[3][4][5][6][7][8][9][10][11]
Mechanism of Action: Induction of Apoptosis via PI3K/AKT Pathway
A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a primary mechanism of this compound's anti-cancer activity. In colorectal cancer cells, this compound has been shown to impair the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival and proliferation.[1][12]
Treatment with this compound leads to a decrease in the expression of Insulin Receptor Substrate 1 (IRS1) and the subsequent reduction in the phosphorylation of PI3K and AKT.[1][13] This disruption of the PI3K/AKT pathway results in a pro-apoptotic gene expression profile, characterized by:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax.
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and survivin.
-
Activation of executioner caspases: Increased levels of cleaved caspase-3 and cleaved caspase-9.[1]
This cascade of molecular events ultimately leads to the execution of the apoptotic program and cancer cell death.
Caption: this compound-induced apoptosis via the PI3K/AKT pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.
-
Cell Seeding: Seed a cell suspension (e.g., 5,000 cells/well) in 100 µL of culture medium in a 96-well plate.
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Add 10 µL of various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest approximately 5 x 10^5 cells and resuspend them in 500 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.
-
Deparaffinization and Rehydration (for tissue sections): Dewax sections and rehydrate through a graded series of ethanol.
-
Permeabilization: Incubate samples with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Washing: Rinse the samples with PBS.
-
Counterstaining (optional): Counterstain nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Analyze the samples under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Western Blotting for PI3K/AKT Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., IRS1, p-PI3K, PI3K, p-AKT, AKT, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent cisplatin and 5-fluorouracil versus concurrent cisplatin and docetaxel with radiotherapy for esophageal squamous cell carcinoma: a propensity score-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel plus cisplatin vs. 5-fluorouracil plus cisplatin as first-line treatment for patients with advanced squamous cell esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. mdpi.com [mdpi.com]
- 8. Sorafenib Improves Survival in Metastatic Hepatocellular Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ASCO Post [ascopost.com]
- 10. A comparative study of cisplatin-based definitive chemo-radiation in non-metastatic squamous cell carcinoma of the esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of cisplatinum/paclitaxel with cisplatinum/5-fluorouracil as first-line therapy for nonsurgical locally advanced esophageal squamous cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
A Comparative Analysis of Periplocymarin Prodrugs: Enhancing Therapeutic Efficacy and Mitigating Cardiotoxicity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various Periplocymarin (PPM) prodrugs, focusing on their therapeutic efficacy, underlying mechanisms, and safety profiles. This compound, a cardiac glycoside with potent anti-cancer properties, has been the subject of extensive research to overcome its limitations, primarily its cardiotoxicity and unfavorable pharmacokinetic profile. The development of prodrugs has emerged as a promising strategy to enhance its therapeutic index.
This guide synthesizes experimental data from multiple studies to offer a comparative overview of different PPM prodrug strategies, including conjugation with targeting moieties and lipids. We will delve into their anti-cancer activity, pharmacokinetic parameters, and crucially, their potential for reduced cardiotoxicity.
Overview of this compound and the Rationale for Prodrug Development
This compound, isolated from the root bark of Periploca sepium, exerts its anti-cancer effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular calcium, triggering a cascade of events that culminate in apoptosis[1][2][3]. PPM has demonstrated significant inhibitory effects on various cancer cell lines[1]. However, its clinical application is hampered by a narrow therapeutic window and the risk of severe cardiotoxicity, a known side effect of cardiac glycosides[2][3][4].
Prodrug strategies aim to address these challenges by chemically modifying the PPM molecule. These modifications are designed to:
-
Improve tumor targeting: By attaching ligands that bind to receptors overexpressed on cancer cells.
-
Enhance pharmacokinetic properties: By altering solubility and extending plasma half-life.
-
Reduce systemic toxicity: By limiting the exposure of healthy tissues, particularly the heart, to the active drug.
This guide will focus on a comparative analysis of two key PPM prodrugs for which experimental data is available: an Octreotide-Periplocymarin conjugate and This compound-linoleic acid . A This compound-Vitamin E conjugate has also been reported and will be included where data is available[4].
Comparative In Vitro Cytotoxicity
The anti-proliferative activity of PPM and its prodrugs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (PPM) | PC3 (Prostate) | 0.02 - 0.29 | [1] |
| U937 (Leukemia) | 0.02 - 0.29 | [1] | |
| HCT-8 (Colon) | 0.02 - 0.29 | [1] | |
| Bel-7402 (Liver) | 0.02 - 0.29 | [1] | |
| BGC823 (Gastric) | 0.02 - 0.29 | [1] | |
| A549 (Lung) | 0.02 - 0.29 | [1] | |
| A2780 (Ovarian) | 0.02 - 0.29 | [1] | |
| Octreotide-PPM Conjugate | MCF-7 (Breast) | Lower than PPM | [1] |
| HepG2 (Liver) | Lower than PPM | [1] | |
| L-02 (Normal Liver) | Much less toxic than PPM | [1] |
Table 1: Comparative in vitro cytotoxicity of this compound and its Octreotide conjugate.
The Octreotide-PPM conjugate demonstrated enhanced cytotoxicity against cancer cell lines overexpressing somatostatin receptors (SSTRs), such as MCF-7 and HepG2, while exhibiting significantly lower toxicity in normal L-02 liver cells compared to the parent PPM[1]. This suggests successful tumor targeting and an improved safety profile at the cellular level.
Comparative In Vivo Anti-Tumor Efficacy
In vivo studies in tumor-bearing mouse models provide crucial data on the therapeutic efficacy of these prodrugs in a physiological context.
| Compound | Tumor Model | Key Findings | Reference |
| This compound (PPM) | H22 (Liver) Xenograft | Tumor growth suppression | [5] |
| Octreotide-PPM Conjugate | H22 (Liver) Xenograft | Enhanced anti-tumor efficacy compared to PPM | [1][2] |
| This compound-Vitamin E Nanoparticles | H22 (Liver) Xenograft | More efficient in suppressing tumor growth compared to free PPM |
Table 2: Comparative in vivo anti-tumor efficacy of this compound and its prodrugs.
The Octreotide-PPM conjugate showed markedly improved therapeutic effects in H22 tumor-bearing mice compared to free PPM, which is attributed to somatostatin receptor-mediated tumor targeting[1]. Similarly, nanoparticles formed from a this compound-Vitamin E conjugate also demonstrated superior tumor growth suppression [].
Pharmacokinetic Profiles: A Comparative Overview
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrugs, which directly impacts their efficacy and toxicity.
| Compound | Animal Model | Key Pharmacokinetic Parameters | Reference |
| This compound (PPM) | Rat | Short half-life | [4][6][7] |
| This compound-linoleic acid (PL) Nanoparticles | Rat | t1/2: 0.45 h, MRT: 0.29 h | [4] |
| PEGylated PL Liposomes (PL-Lip) | Rat | t1/2: 1.55 h, MRT: 2.63 h | [4] |
| Octreotide-PPM Conjugate | Mouse | Longer-circulating effect than PPM | [1] |
Table 3: Comparative pharmacokinetic parameters of this compound and its prodrugs.
The PEGylated liposomal formulation of the this compound-linoleic acid prodrug (PL-Lip) significantly extended the half-life and mean residence time in rats compared to the self-assembling nano-prodrug (PL-SNP) and the parent PPM[4]. The Octreotide-PPM conjugate also exhibited a longer circulation time in vivo[1]. These improvements in pharmacokinetic profiles are crucial for achieving sustained therapeutic concentrations at the tumor site.
Tissue Distribution and Cardiotoxicity Assessment
A major goal of PPM prodrug development is to reduce its accumulation in the heart, thereby mitigating cardiotoxicity.
| Compound | Animal Model | Tissue Distribution Findings | Reference |
| This compound (PPM) | Mouse | Significant distribution to the heart | [1][2] |
| Octreotide-PPM Conjugate | H22 Tumor-bearing Mouse | Higher accumulation in tumor, lower distribution in heart and liver compared to PPM | [1][2] |
| PEGylated PL Liposomes (PL-Lip) | - | Data not available |
Table 4: Comparative tissue distribution of this compound and its Octreotide conjugate.
Tissue distribution studies revealed that the Octreotide-PPM conjugate preferentially accumulates in tumor tissue while having a lower distribution in the heart and liver compared to PPM[1][2]. This altered biodistribution is a strong indicator of reduced systemic toxicity and cardiotoxicity. Furthermore, studies have shown that PPM itself can alleviate doxorubicin-induced heart failure, suggesting a complex role in cardiac tissue[8][9]. However, the prodrug approach of targeted delivery remains the most promising strategy to minimize direct cardiotoxic effects.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of this compound and its prodrugs is mediated through complex signaling pathways. The primary mechanism involves the inhibition of Na+/K+-ATPase, which leads to downstream effects on cell proliferation and apoptosis.
The development and evaluation of these prodrugs follow a structured experimental workflow, from synthesis to in vivo testing.
Detailed Experimental Protocols
Synthesis of Octreotide-Periplocymarin Conjugate
The synthesis of the Octreotide-PPM conjugate is a multi-step process involving the modification of PPM to introduce a carboxyl group, followed by conjugation to the octreotide peptide[1].
-
Carboxylation of this compound: this compound is reacted with succinic anhydride to introduce a carboxyl group, forming succinoyl-periplocymarin (SPPM). The reaction is confirmed by ESI-MS and NMR spectroscopy[1].
-
Conjugation to Octreotide: The carboxylated PPM (SPPM) is then coupled to the amino-terminal end of octreotide using standard peptide coupling chemistry[1].
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[10][11][12].
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight[13].
-
Drug Treatment: Cells are treated with various concentrations of PPM or its prodrugs for a specified period (e.g., 72 hours)[13].
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C[10].
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals[10][11].
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical xenograft model used to evaluate the in vivo anti-cancer activity of PPM prodrugs[5][14][15].
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., H22 hepatocarcinoma cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice)[1][14].
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups (e.g., control, PPM, PPM prodrug). The drugs are administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule[14].
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., every other day) using calipers, and the tumor volume is calculated using the formula: (length × width²) / 2[5].
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues, including the heart, can be collected for histological analysis and to assess drug distribution[1][14].
Pharmacokinetic Study in Rats
Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion of the compounds[4][6][7][16][17][18].
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used[4][6].
-
Drug Administration: The PPM prodrug or parent compound is administered intravenously at a specific dose[4].
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10, and 24 hours) into heparinized tubes[4].
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, such as LC-MS/MS[6][16][17].
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and mean residence time (MRT).
Conclusion and Future Perspectives
The development of this compound prodrugs represents a significant advancement in harnessing the therapeutic potential of this potent anti-cancer agent. The Octreotide-PPM conjugate and the this compound-linoleic acid nanoformulations have demonstrated superior anti-tumor efficacy, improved pharmacokinetic profiles, and, crucially, a reduced potential for cardiotoxicity compared to the parent drug.
The targeted delivery approach, as exemplified by the Octreotide-PPM conjugate, is particularly promising for enhancing efficacy while minimizing off-target effects. Future research should focus on:
-
Direct comparative studies: Evaluating different PPM prodrugs under standardized experimental conditions to provide a more definitive comparison of their therapeutic indices.
-
Comprehensive cardiotoxicity assessment: Conducting detailed in vivo studies to quantify the reduction in cardiotoxicity for each prodrug.
-
Exploration of other targeting moieties: Designing and synthesizing novel PPM prodrugs with different targeting ligands to expand their applicability to a wider range of cancers.
-
Optimization of nanoformulations: Further refining the formulation of lipid-based prodrugs to optimize their drug delivery properties.
By continuing to innovate in prodrug design and formulation, the scientific community can pave the way for the clinical translation of this compound as a safe and effective anti-cancer therapeutic.
References
- 1. Octreotide-periplocymarin conjugate prodrug for improving targetability and anti-tumor efficiency: synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Octreotide-periplocymarin conjugate prodrug for improving targetability and anti-tumor efficiency: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving cellular uptake and bioavailability of this compound-linoleic acid prodrug by combining PEGylated liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of this compound in rat plasma and tissue by LC-MS/MS: application to pharmacokinetic and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and pharmacokinetics of periplocin in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Doxorubicin-Induced Heart Failure and Excessive Accumulation of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of periplocin, this compound, periplogenin, periplocoside M and periplocoside N of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated LC-MS/MS assay for the simultaneous determination of periplocin and its two metabolites, this compound and periplogenin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Periplocymarin's In-Vivo Impact on Cardiac Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Periplocymarin's in-vivo effects on cardiac function against alternative inotropic agents, supported by experimental data. This compound, a cardiac glycoside extracted from Periploca sepium, has demonstrated significant cardiotonic effects, positioning it as a potential therapeutic agent for cardiac dysfunction.
Performance Comparison
This compound has been evaluated in several in-vivo models, demonstrating its efficacy in enhancing cardiac contractility. The following tables summarize key quantitative data from these studies, comparing this compound's performance with Digoxin and its effects in a doxorubicin-induced heart failure model.
Table 1: Comparative Effects of this compound and Digoxin on Cardiac Function in Healthy Mice[1]
| Parameter | Control | This compound (5 mg/kg) | Digoxin (5 mg/kg) |
| Ejection Fraction (%) | 75.2 ± 2.1 | 88.4 ± 1.5 | 80.1 ± 1.8 |
| Fractional Shortening (%) | 42.1 ± 1.8 | 55.3 ± 1.7 | 46.2 ± 1.6 |
| Heart Rate (bpm) | 480 ± 25 | 475 ± 30 | 410 ± 20 |
| Mean Arterial Pressure (mmHg) | 85.3 ± 5.2 | 105.6 ± 6.1 | 92.1 ± 4.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. This study highlights that while both this compound and Digoxin increase ejection fraction, this compound shows a more potent effect without the concomitant decrease in heart rate observed with Digoxin.[1]
Table 2: Protective Effects of this compound in Doxorubicin-Induced Heart Failure in Mice[2][3]
| Parameter | Control | Doxorubicin (DOX) | DOX + this compound |
| Ejection Fraction (%) | 78.5 ± 3.2 | 55.4 ± 4.1 | 72.1 ± 3.8# |
| Fractional Shortening (%) | 45.1 ± 2.5 | 28.7 ± 3.3 | 40.5 ± 2.9# |
| Left Ventricular Mass (mg) | 102.3 ± 7.5 | 80.1 ± 6.2* | 95.8 ± 5.9# |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group; #p < 0.05 compared to the DOX group. These findings suggest that this compound can significantly mitigate the cardiotoxic effects of Doxorubicin, restoring cardiac function towards baseline levels.[2][3]
Table 3: Effects of this compound in a Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy[4]
| Parameter | Sham | TAC | TAC + this compound |
| Ejection Fraction (%) | 70.1 ± 4.5 | 48.2 ± 5.3 | 62.5 ± 4.9# |
| Fractional Shortening (%) | 38.9 ± 3.1 | 24.6 ± 3.8 | 33.1 ± 3.5# |
| Heart Weight/Body Weight (mg/g) | 4.2 ± 0.3 | 6.8 ± 0.5* | 5.1 ± 0.4# |
*Data are presented as mean ± SD. *p < 0.05 compared to the sham group; #p < 0.05 compared to the TAC group. This demonstrates this compound's potential to improve cardiac function and attenuate hypertrophy in a pressure-overload model.[4]
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are provided below.
Echocardiography for Cardiac Function Assessment in Mice
This non-invasive technique is crucial for assessing cardiac morphology and function.
-
Animal Preparation: Mice are anesthetized using isoflurane (1-2% for maintenance). Their chest hair is removed using a depilatory cream to ensure optimal image quality. The animals are placed on a heated platform to maintain their body temperature at 37°C, and their heart rate is monitored via ECG.
-
Imaging: A high-frequency ultrasound system (e.g., Vevo 2100) with a linear array transducer is used. Two-dimensional M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses, are measured from the M-mode tracings.
-
Calculations: Ejection Fraction (EF) and Fractional Shortening (FS) are calculated using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
EF (%) is derived from the ventricular volume calculations based on the M-mode measurements.
-
Hemodynamic Pressure-Volume (PV) Loop Analysis in Mice
This invasive method provides detailed, real-time information on cardiac mechanics.
-
Animal Preparation: Mice are anesthetized, intubated, and mechanically ventilated. A 1.4 F pressure-volume catheter is inserted into the right carotid artery and advanced into the left ventricle.
-
Data Acquisition: After a stabilization period, baseline PV loops are recorded. These loops provide data on end-systolic pressure, end-diastolic pressure, end-systolic volume, end-diastolic volume, stroke volume, and cardiac output.
-
Load-Independent Measures: To obtain load-independent measures of contractility, transient occlusion of the inferior vena cava is performed to generate a series of PV loops at different preloads. This allows for the determination of the end-systolic pressure-volume relationship (ESPVR).
Visualizations
The following diagrams illustrate key pathways and workflows related to the in-vivo validation of this compound.
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: General experimental workflow for in-vivo validation.
References
- 1. Frontiers | this compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]
- 2. This compound Alleviates Doxorubicin-Induced Heart Failure and Excessive Accumulation of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates pathological cardiac hypertrophy via inhibiting the JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Periplocymarin and Ouabain as Na+/K+-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Periplocymarin and Ouabain, two cardiac glycosides known for their potent inhibition of the Na+/K+-ATPase. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction
This compound, isolated from Periploca sepium, and Ouabain, derived from Strophanthus gratus, are both cardiac glycosides that exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous physiological functions, including nerve impulses, muscle contraction, and cellular homeostasis.[1] Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[1][2] Beyond their cardiotonic effects, both compounds have garnered significant interest for their potential anticancer activities.[3][4]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and Ouabain can be assessed through their half-maximal inhibitory concentration (IC50) values. While direct comparative studies on Na+/K+-ATPase inhibition are limited, their cytotoxic effects on various cancer cell lines provide a basis for comparison.
| Compound | Target/Assay | Cell Line/Source | IC50 Value | Reference |
| This compound | Cell Viability (Antiproliferative) | HCT 116 (Colon Cancer) | 35.74 ± 8.20 ng/mL | [5] |
| Cell Viability (Antiproliferative) | RKO (Colon Cancer) | 45.60 ± 6.30 ng/mL | [5] | |
| Cell Viability (Antiproliferative) | HT-29 (Colon Cancer) | 72.49 ± 5.69 ng/mL | [5] | |
| Cell Viability (Antiproliferative) | SW480 (Colon Cancer) | 112.94 ± 3.12 ng/mL | [5] | |
| Ouabain | Na+/K+-ATPase Inhibition | Rat Pineal Gland | ~200 nM | [6] |
| Na+/K+-ATPase Inhibition | Vero Cells (MERS-CoV activity) | 0.08 µM (80 nM) | [7] | |
| Na+/K+-ATPase Inhibition | Dog Kidney (α1 isoform) | 15 nM | [7] | |
| Na+/K+-ATPase Inhibition | Porcine Cerebral Cortex (α3 isoform) | 15 nM | [7] | |
| Na+/K+-ATPase Inhibition | Rat Brain Membranes | 23.0 ± 0.15 nM (very high affinity), 460 ± 4.0 nM (high affinity) | [8] | |
| Cell Viability (Cytotoxicity) | H460 (Lung Cancer) | 10.44 nM (72h) | [3][9] | |
| Cell Viability (Cytotoxicity) | PANC1 (Pancreatic Cancer) | 42.36 nM (72h) | [3][9] |
Mechanism of Action and Signaling Pathways
Both this compound and Ouabain bind to the α-subunit of the Na+/K+-ATPase, leading to its inhibition. However, the downstream signaling pathways activated by this inhibition can differ, leading to varied cellular responses.
This compound has been shown to induce apoptosis in colorectal cancer cells by impairing the PI3K/AKT signaling pathway.[5] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and programmed cell death.
Ouabain , on the other hand, is known to activate a multitude of signaling pathways. Upon binding to the Na+/K+-ATPase, it can trigger cascades involving Src kinase, MAPKs (ERK1/2), and RhoA/ROCK, influencing processes like cell growth, differentiation, and apoptosis.[10][11] Ouabain's effect can also be isoform-specific, with a notable impact on the α3 isoform in cancer cells.[10]
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis via PI3K/AKT pathway impairment.
Caption: Ouabain-activated signaling pathways leading to diverse cellular outcomes.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare Na+/K+-ATPase inhibitors.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like Ouabain.
Materials:
-
Tissue or cell homogenates
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4)
-
Substrate Solution (containing ATP, NaCl, KCl, MgCl2)
-
Inhibitor Solution (Ouabain)
-
Reagents for Pi detection (e.g., Ammonium Molybdate, Ascorbic Acid)
-
Spectrophotometer
Procedure:
-
Prepare tissue or cell lysates.
-
Set up two reaction tubes: one with the complete substrate solution and another with the substrate solution plus Ouabain (to inhibit Na+/K+-ATPase activity).
-
Add the lysate to both tubes and incubate at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of inorganic phosphate produced in each tube using a colorimetric method.
-
Calculate the Na+/K+-ATPase activity by subtracting the Pi concentration in the Ouabain-containing tube from the total Pi concentration.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in 96-well plates
-
This compound or Ouabain solutions at various concentrations
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or Ouabain for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound or Ouabain.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][13]
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved Caspase-3.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (Bax, Bcl-2, cleaved Caspase-3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the apoptotic markers.[2][10][14]
Experimental Workflow Diagram
Caption: General experimental workflow for comparing Na+/K+-ATPase inhibitors.
Conclusion
Both this compound and Ouabain are potent inhibitors of Na+/K+-ATPase with significant potential in various research and therapeutic areas, particularly in oncology. While Ouabain has been more extensively studied, revealing a complex signaling network, this compound shows promise as a modulator of the critical PI3K/AKT pathway. The choice between these two compounds will depend on the specific research question, the cellular context, and the desired downstream effects. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate their mechanisms of action and therapeutic potential.
References
- 1. Ouabain-Sensitive α1 Na,K-ATPase Enhances Natriuretic Response to Saline Load - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase α1 isoform mediates ouabain-induced expression of cyclin D1 and proliferation of rat sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Basic methods for monitoring intracellular Ca2+ in cardiac myocytes using Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Na+, K+-ATPase isoforms in rat neostriatum by dopamine and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the effects of potassium on ouabain binding to native and site-directed mutants of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Periplocymarin Cancer Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Periplocymarin's anti-cancer properties against established chemotherapeutic agents, with a focus on the reproducibility of experimental findings. Detailed methodologies and data are presented to facilitate informed decisions in cancer research and development.
This compound, a cardiac glycoside extracted from Periploca sepium, has emerged as a promising natural compound with demonstrated anti-cancer activities. This guide synthesizes available data on its efficacy, mechanism of action, and experimental reproducibility, comparing it with conventional chemotherapy drugs such as 5-Fluorouracil (5-FU) and Doxorubicin.
Comparative Efficacy: A Look at the Numbers
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines, with its efficacy often quantified by the half-maximal inhibitory concentration (IC50). While direct head-to-head comparative studies are limited, a compilation of data from multiple sources allows for an indirect assessment of its potency against other agents.
| Compound | Cancer Cell Line | IC50 Value | Citation |
| This compound | HCT 116 (Colorectal) | 35.74 ± 8.20 ng/mL | [1] |
| RKO (Colorectal) | 45.60 ± 6.30 ng/mL | [1] | |
| HT-29 (Colorectal) | 72.49 ± 5.69 ng/mL | [1] | |
| SW480 (Colorectal) | 112.94 ± 3.12 ng/mL | [1] | |
| U937, HCT-8, Bel-7402, BGC823, A549, A2780 | 0.02–0.29 µM | [1][2] | |
| 5-Fluorouracil (5-FU) | HCT 116 (Colorectal) | 23.41 µM | [3] |
| HCT 116 (5-FU Resistant) | 57.83 µM | [3] | |
| Doxorubicin | C26 (Colorectal) | 61.5 µM | [4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
One study highlighted that the anti-cancer effect of this compound was significantly enhanced when used in combination with 5-FU, suggesting a potential synergistic relationship that could be explored for therapeutic benefit.[2][5]
Mechanism of Action: Unraveling the Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest. The consistency of these findings across multiple studies suggests a reproducible mechanism of action.
The primary mechanisms include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in colorectal cancer cells in a dose-dependent manner.[1][2] This is achieved through the regulation of apoptosis-related proteins, including the upregulation of Bax and the downregulation of Bcl-2.
-
Cell Cycle Arrest: The compound effectively promotes G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[1][2]
-
PI3K/AKT Pathway Impairment: A key mechanism of this compound's action is the impairment of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1][2][5]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Protocols for Reproducibility
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or the comparative drug (e.g., 5-FU, Doxorubicin). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against drug concentration.
Apoptosis Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample, such as those involved in the apoptotic cascade.
-
Protein Extraction: After drug treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram illustrates a typical experimental workflow for assessing the anti-cancer effects of this compound.
Caption: A generalized workflow for in vitro cancer research.
Conclusion and Future Directions
The available data consistently demonstrate the anti-cancer potential of this compound, particularly in colorectal cancer models. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways appears to be a reproducible finding. While direct comparative data with other chemotherapeutic agents is still emerging, the existing evidence suggests that this compound is a compound of significant interest for further investigation.
To enhance the reproducibility and comparability of future research, it is recommended that studies include established chemotherapeutic agents as positive controls and adhere to standardized experimental protocols. Head-to-head comparative studies will be crucial in definitively positioning this compound within the landscape of cancer therapeutics. The synergistic effects observed with 5-FU also warrant further exploration in pre-clinical and clinical settings.
References
- 1. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 4. Synergistic effects of doxorubicin and coumarin on colorectal cancer cell proliferation and EMT modulation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Periplocymarin's Impact on Intracellular Calcium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Periplocymarin's effect on intracellular calcium levels against other established methods. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive understanding for research and drug development applications.
This compound, a cardiac glycoside extracted from Periploca sepium, has demonstrated a significant role in modulating intracellular calcium concentrations, a critical factor in cardiac muscle contraction.[1][2][3] Its mechanism of action, shared with other cardiac glycosides like Digoxin, involves the inhibition of the Na+/K+-ATPase pump.[1][4][5] This guide will compare the effects of this compound to Digoxin, a widely studied cardiac glycoside, and discuss the experimental validation of its mechanism.
Comparative Analysis of Intracellular Calcium Modulators
| Feature | This compound | Digoxin |
| Primary Target | Na+/K+-ATPase[1][2][6] | Na+/K+-ATPase[4][5] |
| Mechanism of Action | Inhibition of Na+/K+-ATPase leads to increased intracellular Na+, which in turn increases Ca2+ influx via the Na+/Ca2+ exchanger.[1][3] | Inhibition of Na+/K+-ATPase leads to increased intracellular Na+, which in turn increases Ca2+ influx via the Na+/Ca2+ exchanger.[4][5][7] |
| Effect on Intracellular Ca2+ | Transiently increases intracellular Ca2+ concentration in cardiomyocytes.[1][2][6] This effect is dependent on extracellular calcium.[1][2][6] | Increases intracellular Ca2+ concentration in cardiomyocytes.[4][8] |
| Reported Efficacy | Induces a comparable increase in intracellular Ca2+ to Digoxin.[1] | Well-established positive inotropic agent that increases intracellular Ca2+.[4][8] |
| Pharmacokinetics | Shorter half-life (around 2 hours) which may reduce the risk of toxic side effects.[1] Does not inhibit major CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[1][9] | Longer half-life (around 36 hours) which can lead to accumulation and toxicity.[1] Subject to P-glycoprotein drug interactions.[1] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism by which this compound increases intracellular calcium levels in cardiomyocytes.
Caption: Signaling pathway of this compound-induced calcium increase.
Experimental Protocol: Measurement of Intracellular Calcium
The following protocol outlines the methodology for measuring changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator.
1. Cell Culture and Preparation:
-
Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured under standard conditions.
-
Cells are seeded onto glass-bottom dishes suitable for fluorescence microscopy.
2. Fluorescent Dye Loading:
-
NRVMs are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).
-
Cells are incubated with the dye in a suitable buffer (e.g., Tyrode's solution) for a specified time and temperature to allow for de-esterification of the dye within the cells.
3. Baseline Fluorescence Measurement:
-
After dye loading, cells are washed to remove excess extracellular dye.
-
Baseline fluorescence intensity is recorded using a confocal microscope.
4. Compound Addition and Data Acquisition:
-
This compound or a control vehicle is added to the cells.
-
Fluorescence intensity is continuously monitored to record changes in intracellular calcium concentration over time.
-
For mechanistic studies, cells can be pre-treated with inhibitors such as Digoxin (to confirm the role of Na+/K+-ATPase) or KB-R7943 (to confirm the role of the Na+/Ca2+ exchanger) before the addition of this compound.[1]
5. Data Analysis:
-
The change in fluorescence intensity is quantified and normalized to the baseline fluorescence to determine the relative increase in intracellular calcium.
-
Data from multiple experiments are averaged and statistically analyzed.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for validating the effect of this compound on intracellular calcium levels.
Caption: Experimental workflow for measuring intracellular calcium.
References
- 1. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. The role of intracellular Ca ions in the therapeutic and toxic effects of cardiac glycosides and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a potential natural compound for drug development: highly permeable with absence of P-glycoprotein efflux and cytochrome P450 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocymarin's Metabolic Assault on Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Periplocymarin (PPM), a cardiac glycoside extracted from Periploca sepium, has emerged as a promising anti-cancer agent. This guide provides a comparative analysis of its effects on the metabolism of cancer cells, primarily focusing on colorectal and esophageal squamous cell carcinoma. While direct comparative metabolomic studies between this compound and other chemotherapeutics are not yet available in the public domain, this document synthesizes existing data to offer insights into its mechanism and performance against relevant alternatives like 5-Fluorouracil (5-FU) and Cisplatin.
Performance and Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach that culminates in the induction of apoptosis and cell cycle arrest. A key feature of its mechanism is the dual inhibition of two central energy-producing pathways in cancer cells: glycolysis and mitochondrial oxidative phosphorylation.[1][2] This metabolic disruption is mediated through the modulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1]
Cytotoxicity Across Colorectal Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects against various colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are presented in Table 1.
| Cell Line | IC50 (ng/mL) at 24h[3] |
| HCT 116 | 35.74 ± 8.20 |
| RKO | 45.60 ± 6.30 |
| HT-29 | 72.49 ± 5.69 |
| SW480 | 112.94 ± 3.12 |
Table 1: IC50 values of this compound in various colorectal cancer cell lines.[3]
Comparative Analysis of Metabolic Impact
While direct comparative metabolomic data is lacking, we can infer the differential impact of this compound, 5-FU, and Cisplatin based on their known mechanisms.
This compound: As established, PPM uniquely targets both glycolysis and oxidative phosphorylation simultaneously.[1][2] This dual-action is significant as cancer cells often exhibit metabolic plasticity, switching between these pathways to survive. By inhibiting both, PPM theoretically reduces the cancer cells' ability to adapt and resist treatment.
5-Fluorouracil (5-FU): A cornerstone of CRC chemotherapy, 5-FU primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis. Its metabolic impact is thus more indirect. Studies on CRC cells treated with 5-FU have shown alterations in energy metabolism, with a potential shift from the tricarboxylic acid (TCA) cycle towards fatty acid metabolism.[4] Observed changes include an initial increase in amino acids and organic acids like pyruvic and lactic acid, followed by a decrease at later time points.[4]
Cisplatin: A platinum-based chemotherapeutic widely used for esophageal cancer, Cisplatin's primary mechanism is DNA damage. Its impact on cellular metabolism is a secondary consequence. Metabolomic studies of cisplatin treatment have revealed alterations in various metabolites, including amino acids, fatty acids, and TCA cycle intermediates.[5][6]
Proteomic Response to this compound Treatment
A quantitative proteomics study on HCT 116 colorectal cancer cells treated with this compound identified 539 differentially expressed proteins, with 286 upregulated and 293 downregulated.[3] This provides a glimpse into the broader cellular reprogramming induced by the compound. Table 2 highlights some of the key proteins with significant fold changes.
| Protein | Fold Change[3] | Biological Process[3] |
| Upregulated Proteins | ||
| Protein 1 | >2 | Pro-apoptosis |
| Protein 2 | >2 | Cell Cycle Regulation |
| ... | ... | ... |
| Downregulated Proteins | ||
| IRS1 | Significantly Decreased | PI3K/AKT Signaling |
| Cyclin D1 | Decreased | Cell Cycle Progression |
| ... | ... | ... |
Table 2: Selection of differentially expressed proteins in HCT 116 cells treated with this compound. (Note: The original study identified 33 upregulated and 7 downregulated proteins with >2 fold-changes; a comprehensive list can be found in the source publication.)[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its metabolomic analysis.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for metabolomics.
Experimental Protocols
Cell Culture and Treatment
Colorectal cancer cell lines (HCT 116, RKO, HT-29, SW480) and esophageal squamous cell carcinoma cell lines (e.g., KYSE-150) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (or vehicle control) for specified time periods (e.g., 24 or 48 hours).[3]
Metabolite Extraction from Adherent Cancer Cells
-
Quenching: After treatment, the cell culture medium is rapidly aspirated. The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Metabolism Arrest and Extraction: A pre-chilled extraction solvent (e.g., 80% methanol) is added to the culture plate. The cells are scraped from the plate in the presence of the extraction solvent.
-
Collection and Lysis: The cell suspension is transferred to a microcentrifuge tube and subjected to sonication or vortexing to ensure complete cell lysis.
-
Protein Precipitation: The samples are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Sample Collection: The supernatant containing the metabolites is carefully transferred to a new tube for subsequent analysis.
Untargeted Metabolomic Analysis by LC-MS/MS
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a reversed-phase or HILIC column, depending on the metabolites of interest.
-
Mass Spectrometry Analysis: The separated metabolites are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing: The raw data is processed using specialized software to perform peak picking, alignment, and normalization.
-
Statistical Analysis: Multivariate statistical analysis (e.g., PCA, PLS-DA) is employed to identify metabolites that are significantly different between the this compound-treated and control groups.
-
Metabolite Identification: The differential metabolites are putatively identified by comparing their accurate mass and fragmentation patterns with metabolomics databases (e.g., METLIN, HMDB).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by uniquely targeting the metabolic engine of cancer cells through the dual inhibition of glycolysis and oxidative phosphorylation. While direct comparative metabolomic studies are needed to definitively position it against standard chemotherapeutics, the available data on its mechanism of action and proteomic effects suggest a distinct and promising therapeutic profile. Further research focusing on detailed metabolomic profiling will be crucial to fully elucidate its clinical potential and identify patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. Periplcymarin targets glycolysis and mitochondrial oxidative phosphorylation of esophageal squamous cell carcinoma: Implication in anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular metabolomics study in colorectal cancer cells and media following treatment with 5-fluorouracil by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global and Targeted Metabolomics of Esophageal Squamous Cell Carcinoma Discovers Potential Diagnostic and Therapeutic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative Metabolomics and Ionomics Identify Organ-Specific Responses Associated with Cisplatin Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Periplocymarin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Periplocymarin based on general principles for handling highly toxic cardiac glycosides and hazardous chemical waste. No specific Safety Data Sheet (SDS) for this compound with official disposal instructions was found. Therefore, these procedures are derived from best practices for analogous compounds.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding, as local, state, and national regulations must be followed.[2][3]
Immediate Safety and Logistical Information
This compound is a cardiac glycoside and should be handled as an acute toxin with extreme caution.[1] Improper disposal can pose a significant threat to human health and the environment.[4]
1.1 Personal Protective Equipment (PPE): Before handling this compound in any form (solid, liquid, or waste), the following PPE is mandatory:
-
Gloves: Nitrile gloves suitable for chemical handling. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are required.[3]
-
Lab Coat: A lab coat must be worn to protect from contamination.
-
Respiratory Protection: Work with this chemical should be conducted in a certified chemical fume hood or a glove box.[1] If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary.
1.2 Spill Response: In case of a spill, immediately alert others in the area.
-
Containment: Contain the spillage using an inert absorbent material.[3] Do not let the product enter drains.[3][5]
-
Cleanup: Carefully collect the absorbent material and contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly. A common procedure involves using isopropyl alcohol followed by soap and water.[1]
1.3 Storage of Waste: All waste containing this compound must be stored in designated Satellite Accumulation Areas (SAAs).[6][7]
-
Waste must be in compatible, sealed containers that are in good condition.[2][8][9]
-
Containers must be clearly labeled as "Hazardous Waste" and list all constituents, including this compound and any solvents. Do not use abbreviations or chemical formulas.[8][10]
-
Store waste containers in secondary containment to prevent spills.[8]
Operational Disposal Plan: Step-by-Step Guidance
The guiding principle is that no chemical waste containing this compound should enter the regular trash or sanitary sewer system.[8][10][11] All waste must be collected for disposal via your institution's EHS office.[2][9]
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions.[9][10]
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or expired pure compound.
-
Contaminated PPE (gloves, bench paper, etc.).
-
Weigh boats and other disposable labware.
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.
-
Segregate waste based on the solvent's properties (e.g., flammable, halogenated). Never mix incompatible wastes.[9]
-
-
Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a puncture-proof sharps container labeled for chemotherapeutic or cytotoxic waste.[11]
Step 2: Decontamination of Labware
-
Reusable Glassware: Reusable labware that has come into contact with this compound must be decontaminated.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent.[6][12] The rinsate must be collected and disposed of as hazardous waste.[12] After this procedure, deface the label and dispose of the container as regular trash or according to institutional policy.[6]
Step 3: Waste Container Management
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7][8] The label must include the full chemical names of all constituents and their approximate percentages.[10]
-
Closure: Keep waste containers tightly closed at all times, except when adding waste.[2][8][9]
-
Storage: Store full, sealed containers in your lab's designated Satellite Accumulation Area while awaiting pickup.
Step 4: Final Disposal
-
Contact EHS: Schedule a pickup for your hazardous waste through your institution's EHS department.[9][10]
-
Documentation: Complete all necessary forms required by your EHS office, ensuring all information is accurate and complete.[10]
Data Presentation: Waste Profile Summary
The following table summarizes the key characteristics and handling requirements for this compound waste streams.
| Waste Stream Type | Description | Container Type | Required Labeling | Disposal Route |
| Solid Waste | Unused compound, contaminated PPE, weigh paper, absorbent materials. | Sealable, compatible plastic container or lined drum. | "Hazardous Waste", "Toxic", List of Contents | EHS Pickup[2] |
| Liquid Waste (Aqueous) | Solutions of this compound in water or buffer, first rinseate. | Sealable, compatible plastic or glass bottle. | "Hazardous Waste", "Toxic", List of Contents | EHS Pickup[13] |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., ethanol, DMSO). | Sealable, compatible solvent-safe bottle (plastic or glass). | "Hazardous Waste", "Toxic", "Flammable" (if applicable), List of Contents | EHS Pickup[9] |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes, broken glassware. | Puncture-proof, rigid sharps container. | "Hazardous Waste", "Sharps", "Toxic" | EHS Pickup[11] |
Experimental Protocols and Visualizations
Methodology for Neutralization (Not Recommended)
While some corrosive wastes can be neutralized in the lab, this is not recommended for this compound.[13] Due to its high toxicity, any attempt at chemical degradation should only be performed by trained personnel with a validated and EHS-approved protocol. The standard and safest procedure is disposal via a licensed hazardous waste contractor arranged by your EHS office.
Diagram: this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of waste generated from research involving this compound.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. biotium.com [biotium.com]
- 4. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 5. biotium.com [biotium.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Periplocymarin
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A clear understanding of Periplocymarin's properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₈ | PubChem[5] |
| Molecular Weight | 534.7 g/mol | PubChem[5] |
| CAS Number | 32476-67-8 | CAS Common Chemistry[6] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Melting Point | 205-208 °C | CAS Common Chemistry[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its potential toxicity, a comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE based on guidelines for handling cytotoxic and hazardous drugs.[7][8][9][10][11]
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[8][11] | Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated.[10] |
| Gown | Disposable, impervious (poly-coated) gown with long sleeves and tight-fitting cuffs.[8][10] | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Safety goggles and a full-face shield.[7] | Protects eyes and face from splashes and aerosols.[7] |
| Respiratory Protection | NIOSH-certified N95 or higher respirator.[8] | Required when there is a risk of generating aerosols or handling powders outside of a containment device. |
| Footwear | Closed-toe shoes and disposable shoe covers.[8] | Prevents contamination of personal footwear and subsequent spread. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure risk at every stage of handling this compound.
Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Wear a single pair of gloves and a lab coat during unpacking.
-
Segregated Unpacking: Unpack the compound in a designated area, away from general laboratory traffic.
-
Verify Integrity: Check the integrity of the primary container. If any damage is found, treat it as a spill.
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
Storage
-
Secure and Ventilated: Store this compound in a designated, well-ventilated, and secure area.
-
Controlled Access: Limit access to authorized personnel only.
-
Away from Incompatibles: Store away from strong oxidizing agents.
-
Temperature: Follow any specific storage temperature recommendations from the supplier.
Handling and Preparation
-
Engineering Controls: All handling of this compound, especially of powders or when creating solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect against inhalation of aerosols.[11]
-
Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[12][13]
-
Avoid Aerosol Generation: Use techniques that minimize the generation of dust or aerosols.
-
Decontamination: Decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., detergent and water) after each use.[13]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent the spread of contamination.
-
PPE: Don the full recommended PPE, including respiratory protection.
-
Containment:
-
Liquids: Cover with absorbent material.
-
Solids: Gently cover with wetted absorbent material to avoid raising dust.[13]
-
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a water rinse.[13]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal of this compound and associated waste is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal.[14] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container immediately after use. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers) should be considered contaminated and disposed of in a designated hazardous waste container immediately after use.[8][14] |
| Sharps (e.g., needles, syringes) | If used with this compound, dispose of in a puncture-resistant sharps container specifically designated for chemotherapy or hazardous drug waste.[13][14] |
| Liquid Waste | Collect in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.[14] |
Note: Never mix this compound waste with other waste streams.[14] All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
Experimental Workflow and Signaling Pathway
General Experimental Workflow for Handling this compound
The following diagram outlines a standardized workflow for experiments involving this compound, emphasizing safety at each step.
Caption: A logical workflow for safely handling this compound.
Reported Signaling Pathway Involvement
This compound, as a cardiac glycoside, has been reported to have effects on cellular signaling pathways, which is relevant for its investigation as an anti-cancer agent.[1][2][3] One of the key mechanisms of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, which can subsequently lead to an increase in intracellular calcium.[15] Furthermore, studies have indicated its involvement in apoptosis-related pathways.[16]
Caption: Simplified signaling effects of this compound.
References
- 1. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the use of periplocin, this compound and periplogenin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C30H46O8 | CID 12305974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halyardhealth.com [halyardhealth.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. halyardhealth.com [halyardhealth.com]
- 11. gerpac.eu [gerpac.eu]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. web.uri.edu [web.uri.edu]
- 15. This compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
